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  • Product: Calcium;3-methyl-2-oxopentanoate;hydrate

Core Science & Biosynthesis

Foundational

Technical Monograph: Calcium 3-methyl-2-oxopentanoate Hydrate

Advanced Therapeutic Applications in Nitrogen Metabolism & Nephrology Executive Summary Calcium 3-methyl-2-oxopentanoate hydrate (also known as Calcium α-keto-β-methylvalerate ) is the calcium salt of the α-keto analogue...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Therapeutic Applications in Nitrogen Metabolism & Nephrology

Executive Summary

Calcium 3-methyl-2-oxopentanoate hydrate (also known as Calcium α-keto-β-methylvalerate ) is the calcium salt of the α-keto analogue of the essential amino acid L-Isoleucine . Unlike standard amino acids, this compound lacks an amino group, possessing instead a ketone group at the α-carbon position.

This structural modification confers a unique pharmacological property: the ability to act as a "nitrogen trap" in vivo. By accepting an amino group from endogenous nitrogen pools (transamination), it converts into L-Isoleucine, thereby reducing the body's nitrogen waste load (urea/ammonia) while supplying essential amino acids. It is a critical active pharmaceutical ingredient (API) in Keto-Analogue (KA) formulations used to manage Chronic Kidney Disease (CKD) , allowing for strict protein restriction without inducing malnutrition.

Chemical & Physical Characterization

Nomenclature & Identity
  • IUPAC Name: Calcium; 3-methyl-2-oxopentanoate; hydrate

  • Common Names: α-Keto-isoleucine Calcium Salt, Calcium 3-methyl-2-oxovalerate.[1][2][3]

  • Stoichiometry: The salt consists of one Calcium ion (

    
    ) coordinated with two 3-methyl-2-oxopentanoate anions.
    
Physicochemical Properties
PropertySpecification
Molecular Formula

(Anhydrous basis:

)
Molecular Weight 298.35 g/mol (Anhydrous)
Appearance White to off-white crystalline powder
Solubility Soluble in water; sparingly soluble in ethanol; insoluble in ether.
CAS Registry Numbers 66872-75-1 (Racemate/General); 51828-96-7 ((S)-Isomer)
Stereochemistry Pharmaceutical grade is typically the (RS)-racemate . The biological target is the (S)-enantiomer (L-Isoleucine precursor).
Structural Configuration

The molecule features a chiral center at the


-carbon (C3). While L-Isoleucine has two chiral centers, the keto-analogue retains only the 

-carbon chirality.
  • Active Isomer: (S)-3-methyl-2-oxopentanoate (converts to L-Isoleucine).

  • Inactive/Interconvertible Isomer: (R)-3-methyl-2-oxopentanoate (may undergo in vivo racemization or oxidative degradation).

Pharmacology: The Nitrogen Trap Mechanism

The therapeutic efficacy of Calcium 3-methyl-2-oxopentanoate relies on transamination .[4] In patients with CKD, nitrogen excretion is compromised. Administering nitrogen-free keto-analogues forces the body to utilize excess circulating nitrogen to synthesize essential amino acids.

Mechanism of Action
  • Absorption: The calcium salt dissociates in the stomach; the keto-acid is absorbed.

  • Transamination: The enzyme Branched-Chain Amino Acid Transaminase (BCAT) transfers an amino group from Glutamate (or other donors) to the keto-acid.[5]

  • Conversion: 3-methyl-2-oxopentanoate becomes L-Isoleucine .

  • Outcome:

    • Anabolic: Synthesis of essential proteins.

    • Catabolic Reduction: Decrease in serum urea and ammonia.

    • Phosphate Binding: The calcium component binds dietary phosphate in the gut, combating hyperphosphatemia.

Metabolic Pathway Diagram

NitrogenTrap cluster_effect Therapeutic Effect KetoAcid 3-methyl-2-oxopentanoate (Nitrogen-Free) BCAT Enzyme: BCAT (Transamination) KetoAcid->BCAT Substrate Glutamate Glutamate (Nitrogen Donor) Glutamate->BCAT -NH2 Group Isoleucine L-Isoleucine (Essential Amino Acid) BCAT->Isoleucine +NH2 Group AlphaKG α-Ketoglutarate (TCA Cycle Intermediate) BCAT->AlphaKG Deaminated UreaPool Urea/Ammonia Pool UreaPool->Glutamate N Recycling

Caption: The "Nitrogen Trap" mechanism where the keto-analogue scavenges nitrogen from the urea pool to synthesize L-Isoleucine.

Manufacturing & Synthesis

Industrial synthesis typically utilizes a condensation reaction followed by hydrolysis and salt formation. This process must be controlled to minimize impurities.[6]

Synthetic Route (Oxalate Method)
  • Condensation: Reaction of Diethyl Oxalate with 2-Methylbutyraldehyde in the presence of a base (Sodium Ethoxide).

  • Hydrolysis: The resulting ester is hydrolyzed to the free keto-acid.

  • Salt Formation: Neutralization with Calcium Carbonate or Calcium Chloride.

  • Purification: Crystallization (often from ethanol/water) to achieve the hydrate form.

Process Flow Diagram

Synthesis RawMat1 Diethyl Oxalate Step1 Condensation (NaOEt/Ethanol) RawMat1->Step1 RawMat2 2-Methylbutyraldehyde RawMat2->Step1 Intermediate Ethyl 3-methyl-2-oxopentanoate Step1->Intermediate Step2 Hydrolysis (Acidic/Basic) Intermediate->Step2 Step3 Calcium Salt Formation (CaCl2 or CaCO3) Step2->Step3 Final Calcium 3-methyl-2-oxopentanoate Hydrate Step3->Final

Caption: Industrial synthesis pathway via oxalate condensation.

Analytical Methods & Quality Control

Due to the lack of a chromophore in the keto-acid backbone, UV detection is often insufficient for trace impurity analysis. Derivatization is the gold standard for sensitivity.

High-Performance Liquid Chromatography (HPLC)
ParameterMethod A: UV Detection (Routine Assay)Method B: Fluorescence (Trace/Biological)
Derivatization None (Direct) or OPD (o-phenylenediamine)DMB (1,2-diamino-4,5-methylenedioxybenzene)
Column C18 Reverse Phase (e.g., Zorbax SB-C18)C18 Reverse Phase
Mobile Phase Phosphate Buffer (pH 3.0) : AcetonitrileMethanol : Water : Acetonitrile
Detection UV @ 210-255 nmEx: 350 nm / Em: 445 nm
Limit of Quantitation ~10

g/mL
~10 nM (Picomolar range)
Application Purity testing of APIPlasma/Serum pharmacokinetic studies
Identification
  • NMR (

    
    ):  Confirms the carbon skeleton and the isopropyl/methyl branching pattern.
    
  • Calcium Titration: Complexometric titration with EDTA to confirm Calcium content (~12-13% w/w).

Therapeutic Profile in Drug Development

Clinical Indication: Chronic Kidney Disease (CKD)
  • Stage: Predominantly CKD Stages 3b, 4, and 5 (non-dialysis).

  • Dosing: Typically 4–8 tablets (containing ~67mg of the isoleucine analogue per tablet) taken 3 times daily.

  • Synergy: Must be prescribed with a Very Low Protein Diet (VLPD) (0.3–0.4 g protein/kg/day).

Safety & Toxicology
  • Acute Toxicity: Low. The substance is a nutrient precursor. LD50 values for calcium salts of keto-acids are generally high (>2000 mg/kg).

  • Hypercalcemia: A known risk factor. Since the compound is a calcium salt, serum calcium must be monitored, especially if the patient is also taking Vitamin D analogs.

  • Contraindications: Hypercalcemia, disturbed amino acid metabolism (e.g., Maple Syrup Urine Disease - MSUD).[3]

References

  • Mitch, W. E., & Walser, M. (1977). Nitrogen balance of obese patients receiving very low calorie diets of protein or protein plus keto acids.Journal of Clinical Investigation . Link

  • Fresenius Kabi. (2018). Ketosteril® Film-Coated Tablets - Summary of Product Characteristics.Electronic Medicines Compendium . Link

  • Tsuruta, Y., et al. (1990). Determination of branched-chain amino acids and their alpha-keto analogues in plasma by HPLC with fluorescence detection.Journal of Chromatography B . Link

  • PubChem. (2024). Compound Summary: Calcium 3-methyl-2-oxopentanoate.National Library of Medicine . Link

  • European Medicines Agency. (2018). Risk Management Plan: Ketosteril.Laegemiddelstyrelsen . Link

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving Calcium 3-methyl-2-oxopentanoate hydrate

An Application Guide and Standard Protocol for the Solubilization of Calcium 3-methyl-2-oxopentanoate Hydrate Abstract This technical guide provides a comprehensive, field-tested protocol for the dissolution of Calcium 3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Standard Protocol for the Solubilization of Calcium 3-methyl-2-oxopentanoate Hydrate

Abstract

This technical guide provides a comprehensive, field-tested protocol for the dissolution of Calcium 3-methyl-2-oxopentanoate hydrate (also known as Calcium α-keto-isoleucine), a critical compound in metabolic research, nutritional science, and therapeutic development. As the calcium salt of the α-keto analogue of isoleucine, its proper solubilization is paramount for ensuring experimental reproducibility and the bioactivity of the molecule. This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing solubility, offering robust, validated protocols for preparing both aqueous and organic solutions. It includes troubleshooting guidance and best practices for solution stability and storage, designed for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for a Validated Protocol

Calcium 3-methyl-2-oxopentanoate is a key intermediate in the metabolism of the essential branched-chain amino acid (BCAA), isoleucine.[1][2] Its administration is a cornerstone of therapies for chronic kidney disease, where it helps manage nitrogen balance and reduce uremic poisoning.[3] In research, it is indispensable for studying BCAA metabolic pathways, maple syrup urine disease (MSUD), and cellular energy homeostasis.[2]

Given its role in both clinical and basic science, the ability to prepare stable, homogenous solutions of this compound is a non-negotiable prerequisite for valid data generation. Improper dissolution can lead to inaccurate concentrations, precipitation during experiments, and reduced bioavailability, thereby compromising experimental outcomes. This guide provides a foundational methodology to ensure the compound is correctly prepared for its intended application.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the basis for developing a logical dissolution strategy. While some vendor-supplied information can be contradictory, a synthesis of patent literature and analytical documentation provides a clear path forward.

PropertyDataSource(s)
Synonyms Calcium 3-Methyl-2-oxovalerate Hydrate; α-keto-Isoleucine calcium[4][5]
CAS Number 66872-75-1 (Anhydrous); 305808-15-5 (Hydrate)[4][5]
Molecular Formula C₁₂H₁₈CaO₆ (as dihydrate)[5]
Molecular Weight 298.35 g/mol (as dihydrate)[5][6]
Appearance White to off-white crystalline powder[4]
Aqueous Solubility Substantially water-soluble[3][4]
Organic Solubility Soluble in ethanol (especially with heat), acetone, chloroform[4][7]

Expert Commentary on Solubility: There are conflicting reports regarding the aqueous solubility of this compound. While one source suggests it is insoluble in water, this is contradicted by multiple patents and analytical methods which explicitly use water as a solvent, sometimes aided by sonication.[3][4][8] The consensus in the field, particularly for biological applications, is that Calcium 3-methyl-2-oxopentanoate is indeed soluble in water. Its use in dialysis solutions and as an oral supplement necessitates aqueous solubility.[4] The discrepancy may arise from variability in hydrate form, purity, or particle size.

Core Principles of Dissolution: The "Why" Behind the "How"

The dissolution of this ionic salt is governed by the interaction between the solvent and the compound's crystal lattice.

  • Solvent Polarity: As a salt, Calcium 3-methyl-2-oxopentanoate is comprised of a calcium cation (Ca²⁺) and two 3-methyl-2-oxopentanoate anions. Polar solvents like water are highly effective because their dipoles can surround the individual ions, overcoming the electrostatic forces holding the crystal together.

  • Mechanical Energy: Agitation (stirring, vortexing) or sonication provides the necessary energy to break apart the solid particles and increase the surface area exposed to the solvent, thereby accelerating the rate of dissolution.[8]

  • Temperature: Increasing the temperature of the solvent increases its kinetic energy, leading to more frequent and forceful collisions with the solute, which typically enhances both the rate and extent of solubility. However, for many biological applications, dissolution at ambient temperature is preferred to avoid potential degradation. The stability of the compound can be affected by temperature.[4]

  • pH: The parent α-keto acid is a weak acid. While its calcium salt is relatively neutral, the pH of the solvent can influence solubility. In highly acidic conditions (pH 1.5-3.0), the equilibrium may shift, though this is less of a factor than with salts of very weak acids like calcium carbonate.[4][9] For most biological assays, using a buffer within the physiological pH range (e.g., PBS at pH 7.4) is ideal.

Experimental Protocols

These protocols are designed to be self-validating. The primary endpoint is a visually clear solution, free of any particulate matter.

Protocol 1: Preparation of Aqueous Stock Solutions for Biological Applications

This is the most common protocol for preparing solutions intended for cell culture, enzyme assays, or animal studies.

Materials:

  • Calcium 3-methyl-2-oxopentanoate hydrate

  • High-purity deionized water or a suitable biological buffer (e.g., PBS, HEPES, TRIS)

  • Calibrated analytical balance

  • Sterile conical tubes or glass vials

  • Magnetic stirrer and stir bar, or vortex mixer

  • (Optional) Bath sonicator

  • Sterile syringe filter (0.22 µm)

Step-by-Step Methodology:

  • Pre-Weighing: Tare a sterile weighing boat on a calibrated analytical balance. Carefully weigh the desired amount of Calcium 3-methyl-2-oxopentanoate hydrate powder.

  • Solvent Addition: Transfer the powder to an appropriate vessel (e.g., a 15 mL conical tube for small volumes). Add approximately 80% of the final desired volume of the chosen solvent (e.g., for a 10 mL final volume, add 8 mL of deionized water).

  • Initial Dissolution: Tightly cap the vessel and vortex vigorously for 30-60 seconds. Alternatively, add a small magnetic stir bar and stir at medium speed (~400 rpm) at room temperature.

  • Assessing Solubility: Observe the solution against a dark background. If undissolved particles remain after 5-10 minutes of continuous agitation, proceed to the next step.

  • Sonication (If Necessary): Place the vessel in a bath sonicator at room temperature. Sonicate for 5-15 minutes, periodically checking for dissolution.[8] This method is highly effective for breaking up stubborn agglomerates.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is clear, add the solvent to reach the final desired volume and mix thoroughly to ensure homogeneity.

  • Sterilization (Optional but Recommended): For cell-based assays or in vivo use, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile storage tube. This removes any potential microbial contaminants and residual microparticulates.

  • Storage: Store stock solutions at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

G cluster_workflow Aqueous Dissolution Workflow A Weigh Compound B Add 80% Solvent Volume A->B C Vortex / Stir (5-10 min) B->C D Visually Inspect Solution C->D E Fully Dissolved? D->E F Sonicate (5-15 min) E->F No G Adjust to Final Volume E->G Yes F->D H Sterile Filter (0.22 µm) G->H I Store at 4°C or -20°C H->I

Caption: Standard workflow for preparing aqueous solutions.

Protocol 2: Preparation of Solutions in Organic Solvents

This protocol is suitable for applications in organic synthesis, non-aqueous analytical chemistry, or when a water-free system is required.

Materials:

  • Calcium 3-methyl-2-oxopentanoate hydrate

  • Anhydrous ethanol (or other suitable organic solvent)

  • Calibrated analytical balance

  • Glass vials or round-bottom flasks with appropriate stoppers

  • Magnetic stirrer and stir bar

  • (Optional) Heating mantle or water bath

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of the compound and transfer it to a dry glass vessel.

  • Solvent Addition: Add the desired volume of anhydrous ethanol.

  • Dissolution at Room Temperature: Stir the mixture at room temperature. The compound is soluble in ethanol, but the rate may be slower than in water.

  • Gentle Heating (If Necessary): If dissolution is incomplete, gently warm the mixture to 40-60°C using a water bath or heating mantle with continuous stirring.[7] Safety Precaution: Ensure proper ventilation and avoid open flames when heating flammable organic solvents.

  • Cooling and Storage: Once fully dissolved, allow the solution to cool to room temperature. Store in a tightly sealed container to prevent solvent evaporation and moisture absorption. Use of a desiccator may be appropriate for long-term storage.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Slow or Incomplete Dissolution Low purity of compound; Insufficient mechanical energy; Compound has formed hard agglomerates.Use sonication for 10-20 minutes.[8] Try gentle warming to 37-40°C (for aqueous solutions). Verify the certificate of analysis for the compound.
Solution Appears Hazy or Cloudy Presence of insoluble impurities; Microbial contamination in the solvent; Micro-bubbles from sonication.Filter the solution through a 0.22 µm filter. Let the solution stand for 5-10 minutes for bubbles to dissipate. Use fresh, high-purity solvent.
Precipitate Forms After Cooling Solution is supersaturated; The compound is less soluble at a lower temperature.Prepare a more dilute solution. If a high concentration is needed, prepare fresh before each use and maintain at the dissolution temperature if the experiment allows.
pH of the Solution Shifts Interaction with buffers; Dissolution of atmospheric CO₂.Use a well-buffered solvent system if pH is critical. Prepare solutions fresh to minimize atmospheric interaction.

Visualization of Solvent Selection Logic

The choice of solvent is the most critical decision and is dictated entirely by the downstream application.

G cluster_decision Solvent Selection Decision Tree Start Define Experimental Goal App_Type What is the application? Start->App_Type Bio_Assay Cell Culture, Enzyme Assay, In Vivo Studies App_Type->Bio_Assay Biological Chem_Synth Organic Synthesis, Non-Aqueous Analysis App_Type->Chem_Synth Chemical Solvent_Water Choose Aqueous Solvent (Water, PBS, Buffer) Bio_Assay->Solvent_Water Solvent_Organic Choose Organic Solvent (Ethanol, etc.) Chem_Synth->Solvent_Organic Protocol_1 Follow Protocol 1 Solvent_Water->Protocol_1 Protocol_2 Follow Protocol 2 Solvent_Organic->Protocol_2

Caption: Decision tree for selecting the appropriate solvent.

References

  • Massey, L. K., & St. Jean, R. (1978). Process for calcium salts α-ketocarboxylic acids. U.S. Patent No. 4,076,745.
  • Wang, X. et al. (2017). Preparation method of alpha-keto-isoleucine-calcium dihydrate and alpha-keto-valine-calcium dihydrate. Chinese Patent No. CN106316828A.
  • Eureka | Patsnap. (2022). One-step preparation of racemic ketoisoleucine calcium. Chinese Patent Application. Available at: [Link]

  • European Patent Office. (2019). MIXTURES OF BRANCHED CHAIN KETO ACIDS (BCKA) AND METHOD FOR THE PRODUCTION OF SUCH MIXTURES. European Patent No. EP3829324B1. Available at: [Link]

  • Zhang, J. et al. (2013). Stable compound keto acid preparation and preparation method thereof. Chinese Patent No. CN101991570B.
  • Yeast Metabolome Database. (S)-3-methyl-2-oxovaleric acid (YMDB00168). Available at: [Link]

  • Schwenk, M., et al. (1996). Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis. Journal of Chromatography B: Biomedical Applications, 682(2), 209-218. Available at: [Link]

  • Angene Chemical. Pentanoic acid, 3-methyl-2-oxo-, calcium salt, (S)- | 51828-96-7. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6857401, (S)-3-methyl-2-oxopentanoate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016699, calcium 3-methyl-2-oxopentanoate. Available at: [Link]

  • Jones, J. G., & Williamson, D. H. (1984). A study of the metabolism of [U-14C]3-methyl-2-oxopentanoate by rat liver mitochondria using h.p.l.c. with continuous on-line monitoring of radioactive intact acyl-coenzyme A intermediates. Biochemical Journal, 224(1), 35-42. Available at: [Link]

  • Hao, Y., et al. (2024). Production of α-ketoisovalerate with whey powder by systemic metabolic engineering of Klebsiella oxytoca. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad067. Available at: [Link]

  • Asgari, K. et al. (2020). Process of making calcium alpha-ketoglutarate. WIPO Patent Application No. WO2020068705A1.
  • Valero, P., & Leverton, A. (1997). [Dissolution velocity of different calcium preparations used in the clinical field]. Revista medica de Chile, 125(5), 531-537. Available at: [Link]

  • The Good Scents Company. methyl 3-methyl-2-oxovalerate. Available at: [Link]

  • Li, Y. et al. (2014). Method for determining content of five calcium salts in compound alpha-ketoacid tablet. Chinese Patent No. CN104101678A.

Sources

Application

Application Note: High-Fidelity Profiling of Keto Acids in Biofluids via GC-MS

Executive Summary Keto acids (e.g., pyruvate, -ketoglutarate, branched-chain keto acids) are volatile intermediates critical to glycolysis, the TCA cycle, and amino acid homeostasis. Their analysis is notoriously difficu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Keto acids (e.g., pyruvate,


-ketoglutarate, branched-chain keto acids) are volatile intermediates critical to glycolysis, the TCA cycle, and amino acid homeostasis. Their analysis is notoriously difficult due to thermal instability  and keto-enol tautomerism , which leads to decarboxylation and multiple isomeric peaks during standard gas chromatography (GC) workflows.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing a two-step derivatization strategy: Methoxyamination (MeOx) followed by Trimethylsilylation (TMS) .[1] This "chemical locking" approach stabilizes the carbonyl moiety, preventing degradation and ensuring precise quantification.

The Challenge: Why Standard Methods Fail

Direct analysis of keto acids fails for two mechanistic reasons:

  • Thermal Decarboxylation: At GC injector temperatures (>230°C),

    
    -keto acids spontaneously lose 
    
    
    
    , converting to aldehydes (e.g., pyruvate
    
    
    acetaldehyde), destroying quantitative accuracy.
  • Tautomeric Equilibrium: Keto acids exist in equilibrium between keto and enol forms. Silylating reagents (like MSTFA) react differently with each form, producing multiple derivative peaks for a single analyte, which dilutes sensitivity and complicates integration.

The Solution: We employ Methoxyamine Hydrochloride (MeOx) to "lock" the carbonyl group as a stable oxime before silylation. This prevents tautomerization and stabilizes the molecule against thermal stress.

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition.

G cluster_Deriv Dual-Step Derivatization Sample Biofluid Sample (Plasma/Urine) Quench Metabolic Quenching (Cold MeOH/ACN, -20°C) Sample->Quench Protein Precip Spin Centrifugation (14,000 x g, 4°C) Quench->Spin Dry Evaporation to Dryness (SpeedVac / N2 Stream) Spin->Dry Supernatant MeOx Step 1: Oximation (MeOx-HCl in Pyridine) 37°C, 90 min Dry->MeOx Strictly Anhydrous TMS Step 2: Silylation (MSTFA + 1% TMCS) 37°C, 30 min MeOx->TMS Sequential Addn GCMS GC-MS Analysis (DB-5MS Column) TMS->GCMS Inject 1µL

Caption: Workflow for keto acid profiling. Critical control points include metabolic quenching and strict moisture control during drying.

Detailed Protocol

Reagents & Materials
  • Extraction Solvent: Methanol:Acetonitrile:Water (2:2:1 v/v), pre-chilled to -20°C.

  • Oximation Reagent: Methoxyamine Hydrochloride (MeOx-HCl) dissolved in anhydrous pyridine (20 mg/mL). Prepare fresh daily.

  • Silylation Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): 2-Oxovaleric acid (or U-13C Pyruvate) dissolved in water.

Sample Preparation
  • Quenching: Add 400 µL of cold Extraction Solvent to 100 µL of plasma/urine. Add 10 µL of Internal Standard.

  • Vortex & Spin: Vortex vigorously for 30s. Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins.

  • Drying (CRITICAL): Transfer 100 µL of supernatant to a glass GC vial. Evaporate to complete dryness using a SpeedVac or Nitrogen stream.

    • Note: Any residual water will quench the MSTFA reagent in Step 4.2.

Derivatization Chemistry

This two-step reaction ensures all functional groups are protected.

Reaction KetoAcid Keto Acid (R-CO-COOH) Intermediate Oxime Derivative (R-C=N(OMe)-COOH) KetoAcid->Intermediate Step 1: Stabilization MeOx_Reagent + MeOx-HCl MeOx_Reagent->Intermediate FinalProduct MeOx-TMS Derivative (R-C=N(OMe)-COO-TMS) Intermediate->FinalProduct Step 2: Volatilization MSTFA_Reagent + MSTFA MSTFA_Reagent->FinalProduct

Caption: Reaction scheme. Step 1 locks the ketone (preventing decarboxylation). Step 2 silylates the carboxyl group for volatility.

Procedure:

  • Step 1 (Oximation): Add 40 µL of MeOx/Pyridine solution to the dried residue. Incubate at 37°C for 90 minutes .

    • Why: This converts unstable keto groups into stable methoximes.

  • Step 2 (Silylation): Add 60 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes .

    • Why: This replaces active hydrogens on carboxyl/hydroxyl groups with TMS groups, increasing volatility.

  • Centrifuge: Briefly spin down to remove any precipitate before injection.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or similar)
  • Column: DB-5MS or HP-5MS UI (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Inlet: Splitless mode (or 1:10 split for high conc.), 250°C.

  • Injection Volume: 1 µL.

  • Temperature Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 325°C[3]

    • Final: 325°C (Hold 10 min)[3]

Mass Spectrometry (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (70 eV)[4]

  • Acquisition:

    • Profiling:[1][2][4] Full Scan (m/z 50–600).

    • Quantification: SIM (Selected Ion Monitoring) using target ions below.

Data Analysis & Target Ions

Important: The oximation step creates syn and anti geometric isomers around the C=N double bond. This often results in two resolved chromatographic peaks for a single keto acid.

  • Quantification Rule: You must SUM the areas of both isomer peaks for accurate quantification.

AnalyteDerivative TypeQuant Ion (m/z)Qualifier Ions (m/z)Approx RT (min)
Pyruvate MeOx-TMS174 89, 1155.2 / 5.4

-Ketoglutarate
MeOx-2TMS288 198, 34712.1 / 12.3

-Ketoisovalerate (KIV)
MeOx-TMS144 116, 2178.5

-Ketoisocaproate (KIC)
MeOx-TMS158 130, 2319.8
Oxaloacetate MeOx-2TMS318 228, 20011.5
2-Oxovaleric Acid (IS) MeOx-TMS158 114, 2178.9

Note: Retention times (RT) are system-dependent. Always verify with authentic standards.

Troubleshooting & Quality Control

Common Pitfalls
  • Missing Peaks (Moisture Contamination):

    • Symptom:[5] Low signal or missing TMS derivatives.

    • Cause: Incomplete drying. Water hydrolyzes MSTFA.

    • Fix: Use azeotropic drying with acetonitrile or extend SpeedVac time. Ensure pyridine is anhydrous.

  • Split Peaks (Isomerization):

    • Symptom:[5] Two peaks for pyruvate or

      
      -KG.
      
    • Status:Normal. This is the syn/anti oxime formation. Do not try to merge them chromatographically; integrate both.

  • Peak Tailing:

    • Cause: Active sites in the liner or column. Keto acids are polar.

    • Fix: Use deactivated glass wool liners and trim the GC column guard (5-10 cm) regularly.

Validation Criteria
  • Linearity:

    
     over 0.5–100 µM range.
    
  • Precision: CV < 15% for technical replicates.

  • Recovery: Spike recovery should be 80–120%.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Kanani, H., et al. (2008). Methodological considerations for the GC-MS analysis of metabolites in microbial fermentation broths. Journal of Chromatography B. Link

  • Smart Metabolites Database. (2025). Shimadzu Application Data Sheet for GC-MS/MS. Link

  • Pujos-Guillot, E., et al. (2013). Optimization of a gas chromatography–mass spectrometry method for the profiling of keto-acids in biological matrices. Journal of Chromatography A. Link

Sources

Method

Application Note: Metabolic Modulation using Calcium 3-methyl-2-oxopentanoate

Introduction: The "Nitrogen Trap" & Metabolic Utility Calcium 3-methyl-2-oxopentanoate (also known as Calcium -keto- -methylvalerate or KMV-Ca ) is the calcium salt of the -keto acid analogue of the essential amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nitrogen Trap" & Metabolic Utility

Calcium 3-methyl-2-oxopentanoate (also known as Calcium


-keto-

-methylvalerate
or KMV-Ca ) is the calcium salt of the

-keto acid analogue of the essential amino acid Isoleucine . Unlike standard amino acids, this molecule lacks an amino group, replacing it with a keto group at the

-position.

In metabolic research, this structural difference is not merely trivial—it is a functional switch. By supplying the carbon skeleton of isoleucine without the nitrogen, this compound drives two critical physiological mechanisms:

  • Nitrogen Scavenging (The "Nitrogen Trap"): To convert 3-methyl-2-oxopentanoate into isoleucine, the body must transaminate it, consuming an amine group from donors like Glutamate or Alanine. This effectively recycles excess nitrogen (often from urea cycle dysfunction) into protein synthesis.

  • Mitochondrial Flux Control: As the direct substrate for the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH)  complex, it serves as a precise probe for mitochondrial BCAA catabolic efficiency, relevant in diabetes, cancer, and Maple Syrup Urine Disease (MSUD) research.
    
Chemical Profile
PropertySpecification
IUPAC Name Calcium 3-methyl-2-oxopentanoate
Synonyms Calcium

-keto-

-methylvalerate; KMV-Ca; Keto-Isoleucine Calcium
CAS Number 66872-75-1 (generic), 305808-15-5 (hydrate)
Molecular Formula

Solubility Water (soluble), Ethanol (slightly soluble)
Role Isoleucine precursor, BCKDH substrate, Nitrogen scavenger

Mechanism of Action: The BCAA/BCKA Axis

Understanding the reversibility of the transamination step versus the irreversibility of the decarboxylation step is vital for experimental design.

BCAA_Metabolism Ile L-Isoleucine BCAT BCAT (Reversible) Ile->BCAT Transamination (-NH3 from Glu) KMV 3-methyl-2-oxopentanoate (KMV) BCKDH BCKDH Complex (Irreversible) KMV->BCKDH Oxidative Decarboxylation AcylCoA 2-Methylbutyryl-CoA TCA TCA Cycle (Succinyl-CoA / Acetyl-CoA) AcylCoA->TCA BCAT->KMV BCKDH->AcylCoA + CoA-SH + NAD+

Figure 1: The Metabolic Fate of Calcium 3-methyl-2-oxopentanoate. Note the pivotal position of KMV between protein synthesis (reverse to Ile) and energy production (forward to TCA).

Application I: Bioprocess Optimization (CHO Cell Culture)

Context: In biopharmaceutical production (e.g., Monoclonal Antibodies), high concentrations of ammonia and lactate are toxic byproducts of amino acid metabolism. Substituting L-Isoleucine with Calcium 3-methyl-2-oxopentanoate reduces ammonia accumulation because the cell must consume nitrogen to synthesize the required Isoleucine.

Protocol: Keto-Substitution in Fed-Batch Cultures[3]

Objective: To maintain cell viability and specific productivity (


) while lowering ammonia accumulation.

Materials:

  • Basal Media (Isoleucine-free formulation).

  • Calcium 3-methyl-2-oxopentanoate (Stock: 100 mM in water, sterile filtered).

  • CHO-K1 or CHO-S cell lines.

Step-by-Step Methodology:

  • Acclimatization (Critical): Do not switch cells immediately to 100% keto-acid media. Pass cells twice in media containing a 50:50 molar ratio of L-Isoleucine to KMV.

  • Media Preparation:

    • Prepare custom Isoleucine-free media.

    • Supplement with KMV. Note: The uptake rate of KMV is often slower than Ile. Start with a 2-3x molar excess relative to standard Isoleucine concentration (e.g., if standard Ile is 4 mM, use 8-10 mM KMV).

  • Seeding: Inoculate bioreactors at

    
     cells/mL.
    
  • Sampling: Monitor daily for:

    • Cell density (VCD).

    • Ammonia (

      
      ) levels (Expect 30-50% reduction vs control).
      
    • Intracellular Isoleucine pools (via LC-MS).

  • Feed Strategy: In fed-batch, the feed supplement must also replace Ile with KMV to prevent "shock" during the stationary phase.

Troubleshooting:

  • Lag Phase: If cells show significant lag, supplement with 0.5 mM L-Glutamine to "prime" the transamination reaction (BCAT enzyme requires an amino donor).

Application II: Assessing Mitochondrial BCKDH Activity

Context: The Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) complex is the rate-limiting enzyme in BCAA oxidation.[1][2] Its activity is regulated by phosphorylation. Calcium 3-methyl-2-oxopentanoate is the specific substrate used to measure the "Actual" vs. "Total" activity of this complex in tissue homogenates.
Protocol: Spectrophotometric BCKDH Assay

Principle: Measures the rate of NADH formation (absorbance at 340 nm) as KMV is oxidatively decarboxylated.

Reagents:

  • Extraction Buffer: 50 mM HEPES (pH 7.4), 2 mM EDTA, 2% PEG-6000 (stabilizes the complex), Protease Inhibitors.

  • Assay Buffer: 30 mM Potassium Phosphate (pH 7.5), 3 mM NAD+, 0.4 mM CoA-SH, 2 mM Thiamine Pyrophosphate (TPP), 2 mM

    
    .
    
  • Substrate: 10 mM Calcium 3-methyl-2-oxopentanoate.

Workflow Visualization:

Assay_Workflow Sample Tissue Sample (Liver/Muscle/Kidney) Homogenize Homogenize in PEG Buffer (Preserves Complex Integrity) Sample->Homogenize Centrifuge Centrifuge 20,000 x g (Remove Debris) Homogenize->Centrifuge Precipitate PEG Precipitation (6-9%) (Concentrate BCKDH) Centrifuge->Precipitate Split Split Sample Precipitate->Split PathA Path A: Actual Activity (Direct Assay) Split->PathA PathB Path B: Total Activity (Incubate w/ Phosphatase) Split->PathB Measurement Add KMV Substrate Measure A340 (NADH) PathA->Measurement PathB->Measurement

Figure 2: Experimental workflow for differentiating active (dephosphorylated) vs. total BCKDH enzyme capacity.

Detailed Procedure:

  • Tissue Prep: Pulverize frozen tissue (liver/muscle) under liquid nitrogen.

  • Extraction: Homogenize in Extraction Buffer. The PEG-6000 is crucial; without it, the BCKDH complex dissociates and loses activity.

  • Differentiation (Actual vs. Total):

    • Actual Activity: Assay the supernatant immediately.

    • Total Activity: Incubate an aliquot with

      
      -Protein Phosphatase (dephosphorylates and fully activates the enzyme) for 30 min at 30°C.
      
  • Measurement:

    • Pre-warm Assay Buffer to 30°C in a cuvette.

    • Add Enzyme Extract.

    • Initiate reaction by adding Calcium 3-methyl-2-oxopentanoate (Final conc: 0.5 - 1.0 mM).

    • Record

      
       for 5 minutes.
      
  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate nmol/min/mg protein.
    

Application III: In Vivo Fluxomics (Renal Models)

Context: In Chronic Kidney Disease (CKD), nitrogen excretion is impaired. Research models (e.g., 5/6 nephrectomized rats) utilize KMV to test "Nitrogen Sparing."

Experimental Design:

  • Control Group: Standard Chow (20% Protein).

  • Experimental Group: Low Protein Diet (6%) + Keto-Acid Supplementation.

  • Dosage: For rats, typical supplementation is 0.1 - 0.3 g/kg body weight/day of the calcium salt.

  • Endpoints:

    • Plasma Urea Nitrogen (BUN): Should decrease in the KMV group.

    • Muscle Protein Synthesis: Measured via Phenylalanine tracer incorporation.

    • 3-Methylhistidine: Urinary marker of muscle breakdown (should decrease).

Key Insight: The calcium salt form provides a dual benefit in these models by also acting as a phosphate binder, reducing hyperphosphatemia common in renal failure models.

References

  • Ten Have, G. A. M., et al. (2021).[3] "Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig." American Journal of Physiology-Endocrinology and Metabolism.

  • Reifenberg, M., et al. (2026/In Press). "Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion."[4] Frontiers in Bioengineering and Biotechnology.

    • (Note: Cited as recent/emerging research in bioprocess optimization).

  • Nakai, N., et al. (2000).[5] "Determination of Branched-Chain

    
    -Keto Acid Dehydrogenase Activity State and Branched-Chain 
    
    
    
    -Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues." Methods in Enzymology.
  • Walser, M. (1983). "Nutrition in renal failure." Annual Review of Nutrition. (Foundational text on the Nitrogen Sparing mechanism).

  • BenchChem Application Data. (2025).

Sources

Application

Application Note: Utilizing Calcium 3-methyl-2-oxopentanoate to Elucidate the Pathophysiology of Maple Syrup Urine Disease

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disorders, neurobiology, and pharmacology. Introduction: The Challenge of Maple Syrup Urine Disease Maple Syrup Urine Disea...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disorders, neurobiology, and pharmacology.

Introduction: The Challenge of Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) is a rare, autosomal recessive metabolic disorder stemming from the deficient activity of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex.[1] This enzymatic deficiency obstructs the normal catabolism of the essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. Consequently, these BCAAs and their corresponding branched-chain α-ketoacids (BCKAs), including 3-methyl-2-oxopentanoate (the ketoacid of isoleucine), accumulate to toxic levels in bodily fluids and tissues.[1]

The clinical manifestations of classic MSUD are severe, often presenting in the neonatal period with poor feeding, lethargy, and a characteristic maple syrup odor in the urine and cerumen.[2] If left untreated, the progressive accumulation of BCAAs and BCKAs leads to acute metabolic decompensation, ketoacidosis, and severe neurological damage, including cerebral edema, seizures, and coma, which can be fatal.[3][4] While dietary restriction of BCAAs is the primary treatment, it is a lifelong burden and does not completely prevent chronic neuropsychiatric complications. Therefore, a deeper understanding of the molecular mechanisms underlying MSUD-associated neurotoxicity is imperative for the development of novel therapeutic strategies.

The Rationale for Utilizing Calcium 3-methyl-2-oxopentanoate in MSUD Research

3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is one of the three principal BCKAs that accumulate in MSUD. The calcium salt of this ketoacid, Calcium 3-methyl-2-oxopentanoate, offers a stable and soluble means to directly investigate the pathophysiological consequences of BCKA accumulation in controlled experimental settings. By administering this specific metabolite to in vitro and in vivo models, researchers can dissect its contribution to the cellular and systemic toxicity observed in MSUD, independent of the complexities of genetic models. This approach allows for the precise titration of metabolite levels to mimic varying degrees of disease severity and to screen for potential therapeutic agents that can mitigate its toxic effects.

This application note provides detailed protocols for utilizing Calcium 3-methyl-2-oxopentanoate to model and study MSUD, focusing on cellular and biochemical assays to assess the key pathological features of the disease.

Biochemical Pathway of Branched-Chain Amino Acid Metabolism

The catabolism of BCAAs is a multi-step process that is initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation step catalyzed by the BCKD complex. A deficiency in this complex leads to the accumulation of upstream metabolites.

BCAA_Metabolism cluster_0 Cytosol / Mitochondria cluster_1 Mitochondria Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isoleucine Isoleucine 3-Methyl-2-oxopentanoate 3-Methyl-2-oxopentanoate Isoleucine->3-Methyl-2-oxopentanoate BCAT Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate BCAT BCKD Complex BCKD Complex alpha-Ketoisocaproate->BCKD Complex 3-Methyl-2-oxopentanoate->BCKD Complex alpha-Ketoisovalerate->BCKD Complex Downstream Metabolism Downstream Metabolism BCKD Complex->Downstream Metabolism Oxidative Decarboxylation

Caption: BCAA Metabolism Pathway. Branched-chain aminotransferase (BCAT) catalyzes the initial transamination of BCAAs to their corresponding BCKAs. The BCKD complex then catalyzes the irreversible oxidative decarboxylation, a key step deficient in MSUD.

In Vitro Model: Inducing MSUD Phenotype in Neuronal and Glial Cells

This protocol describes how to use Calcium 3-methyl-2-oxopentanoate to mimic the neurotoxic effects of MSUD in cultured cells.

Experimental Workflow

in_vitro_workflow cluster_workflow In Vitro MSUD Model Workflow A Cell Seeding (e.g., SH-SY5Y, C6 glioma) B Treatment with Calcium 3-methyl-2-oxopentanoate A->B C Incubation (e.g., 24-48 hours) B->C D Biochemical Analysis (BCAAs, BCKAs) C->D E Functional Assays (Oxidative Stress, Mitochondrial Dysfunction) C->E F Data Analysis and Interpretation D->F E->F

Caption: In Vitro Experimental Workflow. A general workflow for studying the effects of Calcium 3-methyl-2-oxopentanoate on cultured cells.

Protocol 1: In Vitro MSUD Model

1. Cell Culture and Seeding:

  • Culture appropriate neuronal (e.g., SH-SY5Y) or glial (e.g., C6 glioma) cell lines in their recommended growth medium.
  • Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for biochemical analyses) at a density that allows for optimal growth during the experiment.

2. Preparation of Calcium 3-methyl-2-oxopentanoate Solution:

  • Calcium 3-methyl-2-oxopentanoate is soluble in water.
  • Prepare a sterile stock solution (e.g., 100 mM) in serum-free culture medium or a buffered saline solution (e.g., PBS).
  • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Based on published studies, a concentration range of 1-25 mM can be used to induce cytotoxic effects.[5]

3. Treatment of Cells:

  • Remove the growth medium from the cultured cells and replace it with the medium containing the desired concentrations of Calcium 3-methyl-2-oxopentanoate.
  • Include a vehicle control group (medium without the compound).
  • Incubate the cells for a predetermined period (e.g., 24 to 48 hours) under standard cell culture conditions (37°C, 5% CO2).

4. Assessment of Cellular Viability (Optional but Recommended):

  • Perform a cell viability assay (e.g., MTT or PrestoBlue™ assay) to determine the cytotoxic effects of Calcium 3-methyl-2-oxopentanoate and to establish a dose-response curve.

Biochemical and Functional Analyses

Following treatment, a series of assays should be performed to characterize the MSUD phenotype.

Protocol 2: Quantification of BCAAs and BCKAs by HPLC-MS/MS

1. Sample Preparation:

  • Cell Lysates: Wash cells with cold PBS, then lyse the cells using a suitable lysis buffer. Collect the supernatant after centrifugation to remove cellular debris.
  • Plasma/Serum: For in vivo studies, collect blood and process it to obtain plasma or serum.
  • Protein Precipitation: To 100 µL of cell lysate or plasma/serum, add 300 µL of ice-cold methanol containing internal standards (stable isotope-labeled BCAAs).[6] Vortex vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant for analysis.

2. HPLC-MS/MS Analysis:

  • Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
  • Separate the BCAAs and BCKAs using a suitable column (e.g., a C18 reversed-phase column).
  • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an appropriate modifier (e.g., formic acid).
  • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each BCAA and BCKA.

Table 1: Example MRM Transitions for BCAA and BCKA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Leucine/Isoleucine132.186.1
Valine118.172.1
α-Ketoisocaproate131.185.1
3-Methyl-2-oxopentanoate131.185.1
α-Ketoisovalerate117.171.1

Note: These are example transitions and should be optimized for the specific instrument used.

Protocol 3: Assessment of Oxidative Stress

1. Measurement of Reactive Oxygen Species (ROS):

  • Use a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
  • After treatment with Calcium 3-methyl-2-oxopentanoate, wash the cells with a warm buffer (e.g., PBS).
  • Incubate the cells with DCFH-DA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
  • Wash the cells to remove excess probe.
  • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[2][7]
Protocol 4: Assessment of Mitochondrial Dysfunction

1. Seahorse XF Cell Mito Stress Test:

  • The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
  • Seed cells in a Seahorse XF cell culture microplate and treat with Calcium 3-methyl-2-oxopentanoate as described in Protocol 1.
  • Prior to the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator.
  • The assay involves the sequential injection of mitochondrial inhibitors:
  • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
  • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
  • The resulting OCR profile provides key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[8][9][10][11]

In Vivo Model: Inducing an Acute MSUD Phenotype in Mice

While genetic mouse models of MSUD exist, an acute model using BCKA administration can be valuable for studying the rapid onset of neurological symptoms.

Protocol 5: Acute In Vivo MSUD Model (General Approach)

1. Animal Husbandry:

  • Use adult male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.

2. Administration of Calcium 3-methyl-2-oxopentanoate:

  • Dissolve Calcium 3-methyl-2-oxopentanoate in sterile saline.
  • Administer the solution via intraperitoneal (i.p.) injection. The exact dosage needs to be determined empirically, but a starting point could be based on doses used for other ketoacids in metabolic studies.
  • A control group should receive saline injections.

3. Monitoring:

  • Closely monitor the animals for the development of neurological symptoms such as lethargy, ataxia, and seizures.
  • At predetermined time points after injection, collect blood samples for biochemical analysis of BCAAs and BCKAs.
  • At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., measurement of oxidative stress markers, histological examination).

Data Interpretation and Conclusion

The accumulation of 3-methyl-2-oxopentanoate, mimicked by the administration of its calcium salt, is expected to induce a phenotype consistent with MSUD. In vitro, this may manifest as decreased cell viability, increased oxidative stress, and impaired mitochondrial function. In vivo, an acute administration may lead to elevated plasma BCKA levels and the onset of neurological symptoms.

These protocols provide a framework for using Calcium 3-methyl-2-oxopentanoate as a tool to investigate the molecular and cellular basis of MSUD. The insights gained from these studies can aid in the identification of novel therapeutic targets and the development of more effective treatments for this devastating disease.

References

  • BIMDG. (2008).
  • ResearchGate. (n.d.). Schematic metabolic pathway of BCAAs in human. BCAAs (leucine,... [Image]. Retrieved from [Link]

  • Wojtowicz, W., et al. (2020). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Molecules, 25(18), 4249.
  • Joshi, S. N., et al. (2006). Branched Chain Amino Acids Induce Apoptosis in Neural Cells without Mitochondrial Membrane Depolarization or Cytochromec Release: Implications for Neurological Impairment Associated with Maple Syrup Urine Disease. Journal of Neurochemistry, 99(3), 949-963.
  • Taylor & Francis Online. (2025). Quantitation of BCAA and BCKA in plasma and patient-centric dried blood microsamples in a clinical setting.
  • Cusabio. (n.d.). ROS Assay Kit Protocol.
  • Springer Nature Experiments. (n.d.). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Dancis, J., Hutzler, J., & Cox, R. P. (1979). Maple syrup urine disease: branched-chain keto acid decarboxylation in fibroblasts as measured with amino acids and keto acids. American Journal of Human Genetics, 31(3), 290–299.
  • Creative Proteomics. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Schematic representation of molecular pathways of BCAA metabolism in... [Image].
  • Funke, J. B., et al. (2004). Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system. Journal of the Neurological Sciences, 217(1), 17-24.
  • Homan, T. J., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Metabolites, 9(5), 98.
  • BC Children's Hospital. (n.d.). LONG TERM MANAGEMENT MAPLE SYRUP URINE DISEASE (MSUD).
  • Lorenz, C., et al. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 5(3), 102998.
  • ResearchGate. (n.d.). Schematic diagram of BCAA metabolism in the brain. BCAT, branched-chain amino acids aminotransferase [Image].
  • OMMBID. (n.d.). Maple Syrup Urine Disease (Branched-Chain Ketoaciduria).
  • Zhang, J., & Zhang, X. (2022). Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines. Frontiers in Endocrinology, 13, 967983.
  • Homanics, G. E., et al. (2025). Successful treatment of severe MSUD in Bckdhb-/- mice with neonatal AAV gene therapy. Molecular Therapy.
  • Wajner, M., & Amaral, A. U. (2020). Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders. Cells, 9(10), 2249.
  • Vilela, T. C., et al. (2023). Branched-chain amino acids (BCAA) administration increases autophagy and the autophagic pathway in brain tissue of rats submitted to a Maple Syrup Urine Disease (MSUD) protocol. Metabolic Brain Disease, 38(1), 287-293.
  • Huang, H. M., et al. (2005). Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress. Annals of the New York Academy of Sciences, 1042, 272-278.
  • Agilent. (n.d.).
  • Li, Y., et al. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. Bio-protocol, 16(2), e4603.
  • Thermo Fisher Scientific. (n.d.). Generating and Detecting Reactive Oxygen Species—Section 18.2.
  • ResearchGate. (n.d.). The workflow of Seahorse assay. The Seahorse assay process includes... [Image].
  • Halliwell, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Abu-Remaileh, M., et al. (2023). Branched-Chain Amino Acid Assembly into Amyloid-like Fibrils Provides a New Paradigm for Maple Syrup Urine Disease Pathology. International Journal of Molecular Sciences, 24(22), 16086.
  • Strauss, K. A., et al. (2020). Branched-chain α-ketoacid dehydrogenase deficiency (maple syrup urine disease): Treatment, biomarkers, and outcomes. Molecular Genetics and Metabolism, 129(3), 193-206.
  • Sgaravatti, A. M., et al. (2003). Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1639(3), 234-240.
  • JoVE. (2022, June 20). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview [Video]. YouTube.
  • FAPESP. (2025). α-Ketoisocaproic Acid Disrupts Mitochondrial Bioen....
  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Lab Results Explained. (n.d.).

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Method

Application Note: Advanced Formulation of Research Diets with Calcium 3-methyl-2-oxopentanoate

Abstract & Scientific Rationale This guide details the specific protocols for incorporating Calcium 3-methyl-2-oxopentanoate (the -keto analogue of Isoleucine, hereafter Keto-Ile ) into research diets. This compound is p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the specific protocols for incorporating Calcium 3-methyl-2-oxopentanoate (the


-keto analogue of Isoleucine, hereafter Keto-Ile ) into research diets. This compound is primarily used in models of Chronic Kidney Disease (CKD) and nitrogen metabolism disorders.

Unlike standard amino acid supplementation, Keto-Ile acts as a "nitrogen trap." Through transamination, it scavenges amine groups from glutamate (derived from the urea cycle or muscle catabolism) to synthesize L-Isoleucine in vivo. This process achieves two critical physiological goals:

  • Anaplerosis: Maintains the pool of essential amino acids (Isoleucine) for protein synthesis.

  • Nitrogen Sparing: Reduces the total nitrogen load and urea generation, thereby alleviating uremic toxicity.

Physiochemical Properties & Handling

Successful diet formulation requires strict adherence to the physical limitations of the calcium salt.

PropertySpecificationFormulation Impact
Chemical Name Calcium 3-methyl-2-oxopentanoateActive Ingredient
Appearance White to off-white crystalline powderVisual homogeneity check
Solubility Sparingly soluble in water; Soluble in dilute acidDo not dissolve prior to mixing. Use as a dry suspension in the diet matrix.
Hygroscopicity Moderate to HighCritical: Must be weighed in low-humidity (<40% RH) environments.
Thermal Stability Stable < 40°CAvoid Autoclaving. Use cold extrusion or irradiation.
Reactivity Carbonyl group at C2Maillard Risk: Highly reactive with reducing sugars (glucose/fructose) if heated.

Mechanism of Action (The Nitrogen Trap)

Understanding the metabolic pathway is essential for interpreting experimental results. The Keto-Ile is not a passive nutrient; it is a metabolic substrate that drives the Branched-Chain Aminotransferase (BCAT) enzyme.

Nitrogen_Sparing_Mechanism cluster_inputs cluster_enzyme cluster_outputs KetoIle Calcium 3-methyl-2-oxopentanoate (Nitrogen Free) BCAT Enzyme: BCAT (Branched-Chain Aminotransferase) KetoIle->BCAT Glutamate Glutamate (Nitrogen Donor) Glutamate->BCAT Isoleucine L-Isoleucine (Essential AA) BCAT->Isoleucine Transamination AlphaKG α-Ketoglutarate (TCA Cycle) BCAT->AlphaKG UreaPool Urea/Ammonia Pool UreaPool->Glutamate Scavenging

Figure 1: The transamination pathway where Keto-Ile scavenges nitrogen to form Isoleucine, reducing the urea burden.

Formulation Strategy & Calculations

Stoichiometric Substitution

You cannot substitute Keto-Ile for Isoleucine at a 1:1 mass ratio. You must account for the molecular weight difference and the calcium content.

  • L-Isoleucine (MW): 131.17 g/mol

  • Ca-Keto-Ile Salt (MW): ~298.3 g/mol (Assumes di-hydrate or similar salt structure; check specific CoA).

    • Note: One mole of Calcium Salt provides two moles of the active Keto-analogue anion.

The Calculation: To replace 10g of L-Isoleucine in a diet:

  • Moles of Ile =

    
     moles.
    
  • Required Moles of Keto-Anion = 0.0762 moles.

  • Required Moles of Ca-Salt =

    
     moles.
    
  • Mass of Ca-Salt =

    
    .
    

Correction Factor: Use 1.14g of Calcium Keto-Ile salt to replace 1.0g of L-Isoleucine.

The Calcium Adjustment (Critical)

Adding the calcium salt introduces significant dietary calcium. If you do not adjust the mineral mix, you risk inducing hypercalcemia or kidney calcification, confounding CKD models.

  • Calcium Content: ~13.5% by weight of the Keto-salt.

  • Action: For every 10g of Keto-Ile salt added, remove ~3.4g of Calcium Carbonate from the mineral mix.

Protocol: Manufacturing the Research Diet

Method Selection:

  • Recommended: Cold Extrusion or Hydrogel (Gel) Diet.

  • Forbidden: Steam Pelleting (High heat + moisture = degradation).

Workflow Diagram

Diet_Manufacturing_Workflow RawMat Raw Materials (Basal Mix - Ile) Premix Step 1: Geometric Dilution (Premixing) RawMat->Premix KetoSalt Ca-Keto-Ile (Pre-weighed) KetoSalt->Premix MinMix Mineral Mix (Ca-Reduced) MinMix->Premix MainMix Step 2: Main Mixer (15 mins, Cool) Premix->MainMix Binder Step 3: Add Binder (CMC or Gelatin) MainMix->Binder Extrude Step 4: Cold Extrusion (<40°C) Binder->Extrude Dry Step 5: Air Dry / Lyophilize (Low Temp) Extrude->Dry QC QC: HPLC Verification Dry->QC

Figure 2: Protocol workflow emphasizing geometric dilution and temperature control.

Detailed Steps
  • Base Preparation: Prepare an amino acid-defined diet (e.g., AIN-93G modified) omitting L-Isoleucine.

  • Mineral Adjustment: Prepare a custom mineral mix with reduced Calcium Carbonate (calculate based on Section 4.2).

  • Geometric Dilution (Premix):

    • The Keto-Ile dose is small (often 0.1% - 1% of diet).

    • Mix the Keto-Ile salt with a small amount of carbohydrate carrier (corn starch) in a 1:10 ratio.

    • Blend thoroughly by hand or small vortex before adding to the main mixer.

  • Main Mixing: Add the premix to the bulk ingredients. Mix for 15–20 minutes. Ensure the mixer does not generate frictional heat.

  • Binding & Extrusion:

    • Add water/binder (Carboxymethylcellulose) slowly to form a dough.

    • Extrude through a cold-die press.

    • Drying: Do not oven dry >50°C. Use a lyophilizer (freeze-dryer) or air-dry in a dehumidified room at 25°C.

  • Storage: Vacuum pack immediately. Store at 4°C.

Quality Control & Validation

To ensure the diet is valid for publication, you must verify the stability of the keto-analogue.

HPLC Method for 3-methyl-2-oxopentanoate:

  • Extraction: 1g Diet powder in 10mL 0.1M HCl (converts salt to free acid).

  • Derivatization: Use o-phenylenediamine (OPD) to stabilize the keto group (forms a quinoxalinol derivative).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (with 0.1% TFA).

  • Detection: UV at 340nm.

  • Acceptance Criteria: Recovery > 90% of theoretical calculated dose.

References

  • Walser, M. (1983). Nutrition in Renal Failure. Annual Review of Nutrition, 3, 125-154. Link

  • Mitch, W. E., et al. (1982).[1] Long-term effects of a new ketoacid-amino acid supplement in patients with chronic renal failure. Kidney International, 22(1), 48-53.[1] Link

  • Blomstrand, E., et al. (2006). Branched-Chain Amino Acids Activate Key Enzymes in Protein Synthesis after Physical Exercise. The Journal of Nutrition, 136(1), 269S-273S. (Mechanistic reference for BCAT pathway). Link

  • Laouari, D., et al. (1986). Beneficial effect of low protein diet and ketoacids on growth and survival of uremic rats.

Sources

Application

Application Note: Isotopic Labeling of 3-Methyl-2-Oxopentanoate for Metabolic Tracing

Authored by: A Senior Application Scientist Introduction 3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate or KIC's branched-chain keto acid (BCKA) analogue, is a critical intermediate in the catabolism of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate or KIC's branched-chain keto acid (BCKA) analogue, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. The study of its metabolic fate provides a window into cellular and whole-body amino acid homeostasis, which is implicated in a range of physiological and pathological states including insulin resistance, type 2 diabetes, and maple syrup urine disease. Isotopic labeling of 3-methyl-2-oxopentanoate allows researchers to trace its conversion through various metabolic pathways, offering a quantitative measure of flux and enzyme activity. This application note provides a detailed guide for the use of isotopically labeled 3-methyl-2-oxopentanoate in metabolic tracing studies, covering labeling strategies, experimental protocols, and data analysis considerations.

Metabolic Fate of 3-Methyl-2-Oxopentanoate

The primary metabolic fate of 3-methyl-2-oxopentanoate is its oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a rate-limiting step in BCAA catabolism. This reaction commits the carbon skeleton to entry into the tricarboxylic acid (TCA) cycle. Alternatively, 3-methyl-2-oxopentanoate can be reaminated to form isoleucine by the branched-chain aminotransferase (BCAT) enzymes. The balance between these two pathways is crucial for maintaining BCAA homeostasis.

cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol KIV 3-Methyl-2-oxopentanoate BCKDH BCKDH Complex KIV->BCKDH Oxidative Decarboxylation Metabolites Propionyl-CoA + Acetyl-CoA BCKDH->Metabolites TCACycle TCA Cycle Metabolites->TCACycle Enters TCA Cycle ILE Isoleucine KIV_cyto 3-Methyl-2-oxopentanoate ILE->KIV_cyto Transamination BCAT2 BCAT2 KIV_cyto->KIV Transport KIV_cyto->ILE Reamination

Figure 1: Overview of 3-Methyl-2-Oxopentanoate Metabolism. This diagram illustrates the primary metabolic fates of 3-methyl-2-oxopentanoate within the cell, highlighting its conversion in both the mitochondria and cytosol.

Isotopic Labeling Strategies

The choice of isotopic label is critical and depends on the specific metabolic question being addressed. Common isotopes used for labeling 3-methyl-2-oxopentanoate include Carbon-13 (¹³C) and Deuterium (²H).

Isotopic LabelPosition of LabelCommon ApplicationRationale & Considerations
¹³C Uniformly labeled (U-¹³C)Tracing the entire carbon skeleton through catabolic pathways.Allows for the tracking of all carbon atoms as they are incorporated into downstream metabolites like propionyl-CoA and acetyl-CoA, and subsequently the TCA cycle.
¹³C Carboxyl-labeled (1-¹³C)Measuring BCKDH flux.The ¹³CO₂ released during the oxidative decarboxylation reaction can be captured and measured, providing a direct readout of enzyme activity.
²H Labeled on the methyl or ethyl groupInvestigating specific enzymatic reactions and kinetic isotope effects.Deuterium labeling can be used to probe reaction mechanisms and can be less expensive than ¹³C labeling.

Table 1: Common Isotopic Labeling Strategies for 3-Methyl-2-Oxopentanoate.

Experimental Protocols

In Vitro Cell Culture Labeling

This protocol describes the use of ¹³C-labeled 3-methyl-2-oxopentanoate to trace BCAA metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Cell culture medium (e.g., DMEM) without isoleucine

  • Fetal Bovine Serum (FBS), dialyzed

  • ¹³C-labeled 3-methyl-2-oxopentanoate (e.g., U-¹³C₅)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

  • Scraper

Protocol:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Medium Preparation: Prepare the labeling medium by supplementing isoleucine-free DMEM with dialyzed FBS and the desired concentration of ¹³C-labeled 3-methyl-2-oxopentanoate (typically in the range of 100-500 µM).

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for the desired time period (e.g., 0, 1, 4, 8, 24 hours) in a standard cell culture incubator.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen directly to the plate.

    • Add ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis: Analyze the isotopic enrichment of downstream metabolites (e.g., TCA cycle intermediates) using mass spectrometry (GC-MS or LC-MS/MS).

Start Seed Cells PrepMedium Prepare Labeling Medium Start->PrepMedium Labeling Incubate Cells with Labeled Compound PrepMedium->Labeling Wash Wash Cells (Ice-Cold PBS) Labeling->Wash Quench Quench Metabolism (Liquid Nitrogen) Wash->Quench Extract Extract Metabolites (Cold Methanol) Quench->Extract Analyze Analyze by Mass Spectrometry Extract->Analyze

Figure 2: Workflow for In Vitro Cell Culture Labeling. This diagram outlines the key steps involved in a typical cell culture-based metabolic tracing experiment using isotopically labeled 3-methyl-2-oxopentanoate.

In Vivo Infusion Protocol

This protocol provides a general framework for in vivo metabolic tracing using a primed-continuous infusion of labeled 3-methyl-2-oxopentanoate in a rodent model.

Materials:

  • Animal model (e.g., mouse, rat) with an indwelling catheter

  • Sterile saline

  • ¹³C-labeled 3-methyl-2-oxopentanoate

  • Syringe pump

  • Blood collection supplies

Protocol:

  • Tracer Preparation: Prepare a sterile solution of the labeled 3-methyl-2-oxopentanoate in saline at a concentration suitable for infusion.

  • Priming Dose: Administer a bolus (priming) dose of the tracer to rapidly achieve isotopic steady-state in the plasma. The priming dose is typically calculated based on the estimated pool size of the metabolite.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate using a syringe pump.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., before the infusion and at multiple time points during the infusion) to monitor the isotopic enrichment of 3-methyl-2-oxopentanoate and its downstream metabolites in the plasma.

  • Tissue Collection: At the end of the infusion period, tissues of interest can be rapidly collected and flash-frozen in liquid nitrogen for subsequent metabolite extraction and analysis.

  • Sample Processing and Analysis: Plasma and tissue samples are processed to extract metabolites, and the isotopic enrichment is determined by mass spectrometry.

Data Analysis and Interpretation

The primary outcome of these experiments is the measurement of isotopic enrichment, which is the fraction of a metabolite pool that is labeled with the stable isotope. This data can be used to calculate metabolic fluxes, such as the rate of appearance (Ra) and disappearance (Rd) of 3-methyl-2-oxopentanoate, providing quantitative insights into BCAA metabolism. For instance, an increased enrichment of ¹³C in TCA cycle intermediates following administration of U-¹³C₅-3-methyl-2-oxopentanoate would indicate an increased flux through the BCKDH pathway.

Trustworthiness and Self-Validation

To ensure the reliability of the results, several internal controls and validation steps should be incorporated into the experimental design:

  • Isotopic Purity of the Tracer: The isotopic purity of the labeled 3-methyl-2-oxopentanoate should be confirmed by mass spectrometry prior to use.

  • Metabolic Quenching: Efficient and rapid quenching of metabolism is crucial to prevent artifactual changes in metabolite levels during sample processing.

  • Internal Standards: The use of appropriate internal standards during mass spectrometry analysis is essential for accurate quantification of metabolite concentrations and isotopic enrichments.

  • Biological Replicates: Performing experiments with a sufficient number of biological replicates is necessary to ensure the statistical significance of the findings.

References

  • Lian, K., Du, C., & Liu, Y. (2021). Branched-chain amino acid metabolism in obesity and type 2 diabetes. Journal of Diabetes Research, 2021, 8878963. [Link]

  • Exeter, H. J., Eddy, D., & Chiong, Y. V. (2022). Maple Syrup Urine Disease. In StatPearls. StatPearls Publishing. [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing concentration of Calcium 3-methyl-2-oxopentanoate for cell viability

Introduction: The Keto-Analogue Strategy Welcome to the technical support center. You are likely exploring Calcium 3-methyl-2-oxopentanoate (also known as Calcium -keto- -methylvalerate or Calcium KMV) to replace Isoleuc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Keto-Analogue Strategy

Welcome to the technical support center. You are likely exploring Calcium 3-methyl-2-oxopentanoate (also known as Calcium


-keto-

-methylvalerate or Calcium KMV) to replace Isoleucine in your cell culture media.

This compound is the


-keto acid analogue of Isoleucine.[1][2] In cell culture, it is primarily used for two reasons:
  • Ammonia Reduction: It scavenges amine groups (usually from Glutamate) to form Isoleucine, thereby reducing the accumulation of toxic ammonia in the culture.

  • Solubility & Stability: It allows for higher concentration feeds in fed-batch processes compared to the native amino acid.

However, this is a Calcium salt .[1][2][3] The most common failure mode I see in the field is researchers treating this simply as "another amino acid" without accounting for the calcium load or the stoichiometry of the conversion.

The following guide addresses the critical decision points for your experimental design.

Module 1: Preparation & Solubility

Q: How do I prepare a stable stock solution without precipitation?

A: The calcium moiety makes this compound sensitive to phosphate-rich environments. Do not dissolve this directly into DMEM or RPMI, as the calcium will react with inorganic phosphates to form Calcium Phosphate precipitates (hydroxyapatite), which looks like "sand" under the microscope and induces cell stress.

Protocol: 100mM Stock Preparation

  • Solvent: Use sterile, deionized water (WFI quality). Do not use PBS or media.

  • Dissolution: The solubility is generally good in water. If you encounter resistance, warm slightly to 37°C.

  • Sterilization: Syringe filter through a 0.22

    
    m PES membrane. Do NOT autoclave , as keto acids are heat-labile and can degrade.
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: Dose Optimization (The Core)

Q: What concentration should I use to replace Isoleucine?

A: You cannot swap them 1:1 by mass. You must calculate based on molar equivalents of the keto-acid anion , while accounting for the calcium salt stoichiometry.

The Stoichiometry Trap: Most commercial forms are the calcium di-salt (Calcium bis(3-methyl-2-oxopentanoate)).

  • Formula:

    
    
    
  • Implication: 1 mM of Salt = 2 mM of Keto-Isoleucine + 1 mM of

    
     .
    

Titration Strategy: Standard DMEM contains 0.8 mM L-Isoleucine. To match this biological availability, you theoretically need 0.4 mM of the Calcium Salt. However, conversion efficiency via the BCAT (Branched-Chain Aminotransferase) enzyme is rarely 100%.

Recommended Titration Table:

Experimental ArmSalt Conc. (mM)Keto-Ile Delivered (mM)Added Calcium (mM)Purpose
Low 0.25 mM0.50 mM0.25 mMFor sensitive lines; tests survival limits.
Iso-Nitrogenous 0.50 mM1.00 mM0.50 mMStarting Point. Mimics standard media Ile levels.
Enriched 1.00 mM2.00 mM1.00 mMTests if higher flux improves growth/titers.
High 2.00 mM4.00 mM2.00 mMCaution. High Calcium load risk.

Critical Note: Ensure your base medium is Isoleucine-free before adding this supplement, otherwise you are doubling the dose and defeating the purpose of ammonia reduction.

Module 3: Troubleshooting Toxicity

Q: My cells are detaching or showing granular morphology. Is the keto acid toxic?

A: It is rarely the keto acid itself. It is almost always Calcium Overload or Amine Starvation .

1. Calcium Overload Diagnosis Standard DMEM contains ~1.8 mM Calcium.

  • If you add 2.0 mM of your compound, the total Calcium becomes 3.8 mM .

  • Consequence: In many cell lines (e.g., CHO, HEK293), hypercalcemia can trigger differentiation, alter adhesion properties, or induce apoptosis.

  • Fix: If you need high Keto-Ile concentrations, you must use a Calcium-Reduced basal medium so the final

    
     remains between 1.0 - 2.0 mM.
    

2. Amine Starvation (The "Hidden" Requirement) The keto acid is not an amino acid; it is a carbon skeleton waiting for nitrogen.

  • Mechanism: The cell must transaminate the keto acid using an amine donor (typically Glutamate) to create Isoleucine.

  • The Fix: Ensure your media has sufficient L-Glutamate or L-Alanine . If you remove Isoleucine and don't provide enough Glutamate, the conversion fails, and the cell starves.

Module 4: Mechanism & Validation

Q: How do I verify the compound is actually being metabolized?

A: You must validate the Transamination Pathway. The enzyme Branched-Chain Aminotransferase (BCAT) is reversible.[4][5][6]

Visualizing the Pathway: The diagram below illustrates the obligatory exchange. Note that for every molecule of Isoleucine generated, one molecule of Glutamate is consumed and converted to


-Ketoglutarate (

-KG).

TransaminationPathway cluster_legend Mechanism of Action KetoIle Calcium 3-methyl- 2-oxopentanoate (Keto-Ile) BCAT Enzyme: BCAT (Branched-Chain Aminotransferase) KetoIle->BCAT Glutamate L-Glutamate (Amine Donor) Glutamate->BCAT Isoleucine L-Isoleucine (Essential AA) BCAT->Isoleucine aKG α-Ketoglutarate (TCA Intermediate) BCAT->aKG

Caption: The BCAT-mediated transamination pathway. Keto-Ile requires Glutamate to synthesize Isoleucine.

Validation Experiment (HPLC/MS):

  • Setup: Culture cells with 0.5 mM Calcium Keto-Ile (and 0 mM Ile).

  • Timepoints: Take supernatant samples at 0, 24, and 48 hours.

  • Readout:

    • Success: Decrease in Keto-Ile, appearance of Isoleucine (intracellularly or in media if secreted), and decrease in Glutamate.

    • Failure: Keto-Ile levels remain stable (enzyme inactivity) or Glutamate is depleted (limiting reagent).

Summary Checklist

References
  • Schmidt, C., et al. (2020).[7] "Keto leucine and keto isoleucine are bioavailable precursors of their respective amino acids in cell culture media."[7][8][9] Journal of Biotechnology, 321, 44-53.

  • Holeček, M. (2018). "Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements." Nutrition & Metabolism, 15, 33.

  • Walser, M. (1983). "Nutrition in renal failure." Annual Review of Nutrition, 3, 125-154.

  • Sigma-Aldrich. (n.d.). "Calcium 3-methyl-2-oxopentanoate Product Information." Merck KGaA.

Sources

Optimization

Technical Support Center: Calcium 3-methyl-2-oxopentanoate Synthesis

Core Directive & Executive Summary Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your yield of Calcium 3-methyl-2-oxopentanoate (Ca-KMV) is stalling below 70%, or your purity...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your yield of Calcium 3-methyl-2-oxopentanoate (Ca-KMV) is stalling below 70%, or your purity profile is compromised by polymerization byproducts.

This molecule is chemically deceptive. While the backbone looks simple, the


-keto acid moiety is thermally unstable and prone to spontaneous decarboxylation and enol-based polymerization. The calcium salt formation is not merely a precipitation; it is a kinetic capture of the unstable acid into a stable lattice.

This guide prioritizes the Oxalate Condensation Route (higher purity potential) and the Hydantoin Route (industrial scalability), focusing specifically on the "Yield Killers": Decarboxylation , Incomplete Hydrolysis , and Amorphous Precipitation .

Process Workflows & Mechanism

Comparative Synthesis Pathways

The following diagram outlines the two primary industrial routes. Understanding where you are in this map is critical for troubleshooting.

G Start_A Route A: Oxalate Condensation (High Purity) Step_A1 Claisen Condensation (Diethyl Oxalate + 2-Methylbutyrate) Start_A->Step_A1 Start_B Route B: Hydantoin Method (Scalable/Industrial) Step_B1 Bucherer-Bergs Reaction (2-Butanone + Hydantoin) Start_B->Step_B1 Intermediate_A Intermediate: Enol Ester Step_A1->Intermediate_A NaOEt/EtOH Intermediate_B Intermediate: 5-sec-butylhydantoin Step_B1->Intermediate_B Hydrolysis Critical Hydrolysis Step (Release of Free Keto Acid) Intermediate_A->Hydrolysis Acidic Hydrolysis Intermediate_B->Hydrolysis NaOH, 95-105°C Instability Risk: Decarboxylation (Loss of CO2 -> Aldehyde) Hydrolysis->Instability If T > 40°C or pH < 2 Calcification Calcium Salt Formation (pH Controlled Precipitation) Hydrolysis->Calcification Immediate Neutralization Final Calcium 3-methyl-2-oxopentanoate (Crystalline Solid) Calcification->Final

Figure 1: Dual-pathway workflow. Route A is preferred for lab-scale high purity; Route B is preferred for cost-effective bulk synthesis. The "Red Zone" indicates the high risk of decarboxylation.

Troubleshooting & Optimization Guide

Module A: The "Dark Oil" Phenomenon (Purity & Color)

Symptom: The reaction mixture turns dark brown/black during hydrolysis, and the final calcium salt is off-white or yellow. Diagnosis: Polymerization of the free


-keto acid or aldol condensation of unreacted aldehyde precursors.
VariableOptimization ProtocolScientific Rationale
Hydrolysis Temp Limit to < 30°C (Oxalate Route)The free acid (3-methyl-2-oxopentanoic acid) is thermally labile. Above 40°C, it undergoes oxidative decarboxylation.
Acidification Use Dilute HCl (10-15%) Concentrated mineral acids create local "hotspots" of low pH (<1.0), catalyzing enolization and subsequent polymerization.
Quenching Two-Phase Extraction Do not isolate the free acid neat. Extract immediately into MTBE or Ethyl Acetate . The solvent acts as a thermal buffer and prevents intermolecular degradation.
Module B: The "Low Yield" Trap (Stoichiometry & Solubility)

Symptom: Yield is < 60%, or the filtrate remains cloudy after calcium addition. Diagnosis: Incorrect pH during salting-out or "Oiling Out" instead of crystallization.

The "Goldilocks" pH Protocol:

  • Initial State: You have the free acid in aqueous/organic solution.

  • Adjustment: Slowly adjust pH to 6.0 - 7.0 using NaOH.

  • Calcium Addition: Add

    
     solution.
    
  • Critical Step: Simultaneously adjust pH to 8.0 - 9.0 during addition.

    • Why? If pH > 10, you precipitate

      
       (impurity). If pH < 6, the salt is too soluble and stays in the mother liquor.
      
Module C: Crystallization (Morphology Control)

Symptom: Product is a sticky gum or amorphous powder that is hard to filter. Diagnosis: Fast precipitation traps impurities and water.

Recommended Solvent System (Based on Patent CN103044238A):

  • Dissolution: Dissolve crude salt in Purified Water (7x - 15x weight) .

  • Antisolvent: Add Ethanol or Acetone (0.5x - 0.8x weight) dropwise.

  • Temperature: Heat to 40°C to dissolve, then cool slowly (10°C/hour) to 0-5°C.

Frequently Asked Questions (Technical Q&A)

Q1: Why does my yield drop significantly when I scale up from 10g to 100g? A: This is almost always a Heat Transfer issue during the hydrolysis or acidification step. The reaction is exothermic. At 10g, heat dissipates quickly. At 100g, the internal temperature spikes, causing the free keto acid to decarboxylate into 2-methylbutyraldehyde (which smells distinctively fruity/pungent).

  • Fix: Use jacketed reactors and ensure internal temperature monitoring. Do not rely on bath temperature.

Q2: Can I use Calcium Carbonate (


) instead of Calcium Chloride (

)?
A: It is not recommended for high yield.

releases

gas, which creates foam and entrains product, making filtration difficult. Furthermore, the reaction is heterogeneous (solid-liquid), leading to incomplete conversion.
  • Fix: Stick to water-soluble calcium sources (

    
     or Calcium Acetate) for homogeneous precipitation.
    

Q3: My product has a high chloride content. How do I remove it? A: Chloride entrapment occurs if the crystallization is too fast.

  • Fix: Wash the filter cake with ice-cold water (3x volume). The calcium salt of the keto acid has retrograde solubility characteristics or low solubility in cold water compared to

    
    . Ensure the wash water is < 5°C to minimize product loss.
    

Q4: I am using the Hydantoin route (Route B). The hydrolysis is taking 24 hours. Is this normal? A: No. If it takes that long, your temperature is likely too low or alkali concentration too weak.

  • Standard: 3-4 molar equivalents of NaOH at 95-105°C (reflux) should complete hydrolysis in 5-7 hours . Extended boiling degrades the keto acid.

Decision Tree for Process Failure

Use this logic flow to identify your bottleneck immediately.

Troubleshooting Start Problem Detected Check_Color Is Product Dark/Brown? Start->Check_Color Check_Yield Is Yield < 60%? Start->Check_Yield Issue_Temp Issue: Thermal Degradation Action: Check Hydrolysis Temp (<40°C for Route A) Check_Color->Issue_Temp Yes Issue_pH Issue: pH Miss Action: Verify pH 8-9 during Ca addition Check_Yield->Issue_pH Filtrate Cloudy Issue_Solubility Issue: Solubility Loss Action: Reduce Wash Vol or Cool to <5°C Check_Yield->Issue_Solubility Filtrate Clear

Figure 2: Rapid diagnostic logic for common synthesis failures.

References

  • Method for preparing calcium 3-methyl-2-oxovalerate (Oxal

    • Source: CN103044238A (P
    • Key Insight: Defines the critical pH adjustment and solvent ratios for crystalliz
    • Link:

  • Production process of calcium (+/-)

    • Source: CN106045843A (P
    • Key Insight: Establishes the hydrolysis parameters (95-105°C, 5-7h) for the hydantoin ring opening.
    • Link:

  • Process for calcium salts of α-ketocarboxylic acids.

    • Source: US4076745A.
    • Key Insight: Foundational work on the solubility differences between the calcium salt and the free acid.
    • Link:

  • Calcium 3-methyl-2-oxopentanoate Product D

    • Source: CymitQuimica / PubChem.
    • Key Insight: Verification of CAS 66872-75-1 and physical properties (solubility).
    • Link:

Troubleshooting

Addressing interference in the measurement of branched-chain keto acids

Technical Support Center: Branched-Chain Keto Acid (BCKA) Analysis Welcome to the Advanced Metabolomics Support Hub Subject: Troubleshooting Interference & Instability in BCKA Measurement (LC-MS/MS) Lead Scientist: Dr. A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Branched-Chain Keto Acid (BCKA) Analysis

Welcome to the Advanced Metabolomics Support Hub

Subject: Troubleshooting Interference & Instability in BCKA Measurement (LC-MS/MS) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational

Executive Summary: Accurate quantification of


-ketoisocaproate (KIC), 

-keto-

-methylvalerate (KMV), and

-ketoisovalerate (KIV) is critical for monitoring Maple Syrup Urine Disease (MSUD) and insulin resistance. However, these analytes present a "perfect storm" of analytical challenges: chemical instability, isobaric interference, and poor ionization efficiency. This guide moves beyond basic protocols to address the mechanistic causes of failure.

Module 1: Pre-Analytical Stability & Sample Prep

User Query: "My BCKA concentrations drop significantly if the samples sit in the autosampler, even at 4°C. Is this enzymatic?"

Scientist’s Analysis: It is likely a combination of enzymatic activity and spontaneous chemical decarboxylation.

  • Enzymatic: The Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH) complex remains active in plasma/tissue until proteins are denatured.
    
  • Chemical: BCKAs possess a labile keto-group. In oxidative environments or improper pH, they spontaneously decarboxylate to form aldehydes (e.g., KIC

    
     Isovaleraldehyde).
    

The Protocol (Self-Validating System): You must employ an Immediate Quench & Derivatization workflow. Do not store underivatized samples.

Step-by-Step Stabilization:

  • Collection: Draw blood into pre-chilled tubes containing EDTA (avoid Heparin if possible, as it can cause ion suppression later).

  • Immediate Quench: Within 60 seconds of plasma separation, add 10% Perchloric Acid (PCA) or Sulfosalicylic Acid (SSA) . This precipitates proteins and halts BCKDH activity instantly.

  • Internal Standard Addition: Add Stable Isotope Labeled (SIL) standards (

    
    -KIC) before extraction to track recovery losses.
    

Visualizing the Instability Pathway:

BCKA_Stability BCAA BCAAs (Leu/Ile/Val) BCKA BCKAs (KIC/KMV/KIV) BCAA->BCKA BCAT (Reversible) AcylCoA Acyl-CoA (Irreversible) BCKA->AcylCoA BCKDH (Enzymatic Loss) Aldehyde Aldehydes (Decarboxylation) BCKA->Aldehyde Oxidation (Chemical Loss) Deriv Quinoxalinol Derivative (STABLE) BCKA->Deriv OPD + Acid (Stabilization)

Caption: Figure 1. Competing pathways for BCKA loss. Derivatization (Green) must outcompete enzymatic (Red) and oxidative degradation.

Module 2: Derivatization Chemistry (The OPD Method)

User Query: "I am seeing low sensitivity and variable peak areas. Should I run them underivatized?"

Scientist’s Analysis: Never run BCKAs underivatized for quantitative work. They are small, polar, and lack ionizable functional groups for ESI-MS.

  • The Solution: Derivatization with o-phenylenediamine (OPD) .[1]

  • The Mechanism: OPD reacts with the

    
    -keto group under acidic conditions to form a stable quinoxalinol derivative. This adds hydrophobicity (better retention on C18) and nitrogen atoms (better ionization).
    

Troubleshooting the Reaction:

ParameterOptimal ConditionFailure Mode
Reagent 5-10 mM OPD in 2N HClOxidation: OPD turns brown/black if exposed to light/air. Prepare fresh daily in amber vials.
pH pH < 2.0Incomplete Reaction: The condensation reaction is acid-catalyzed. Neutral pH yields <10% efficiency.
Temp/Time 60°C for 20 minsDegradation: Temperatures >80°C cause degradation of the derivative.
Quench Cool to 4°C immediatelySide Reactions: Continued heat promotes polymerization of excess OPD.

Module 3: Chromatographic Resolution (The Isomer Problem)

User Query: "I cannot separate KIC (Leucine metabolite) from KMV (Isoleucine metabolite). They have the same mass (m/z 233


 160)."

Scientist’s Analysis: KIC and KMV are structural isomers.[2] Mass spectrometry alone cannot distinguish them; they require chromatographic resolution .

  • Common Mistake: Using a standard C18 column with a fast gradient.

  • The Fix: Use a column with steric selectivity or optimize the mobile phase temperature.

Recommended Protocol for Isomer Separation:

  • Column Selection:

    • Gold Standard:Waters HSS T3 (C18, high coverage) or Phenyl-Hexyl phases. The Phenyl-Hexyl phase interacts with the quinoxalinol ring via

      
      -
      
      
      
      interactions, often providing better selectivity than pure C18.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[3]

    • B: Acetonitrile (Methanol often broadens peaks for these derivatives).

  • Critical Parameter: Column Temperature.

    • Lower temperatures (30°C - 35°C) often improve the separation of these specific isomers compared to 50°C.

Visualizing the Separation Logic:

Separation_Logic Start Start: Co-eluting Peaks (KIC & KMV) Check_Col Check Column Type Start->Check_Col C18 Standard C18 Check_Col->C18 Poor Selectivity Phenyl Phenyl-Hexyl / HSS T3 Check_Col->Phenyl High Selectivity Gradient Flatten Gradient (0.5% B per min) C18->Gradient Optimize Temp Lower Temp (30°C) Phenyl->Temp Optimize Resolved Baseline Resolution (Rs > 1.5) Gradient->Resolved Temp->Resolved

Caption: Figure 2. Decision tree for resolving the critical isobaric pair KIC and KMV.

Module 4: Mass Spectrometry & Matrix Effects

User Query: "My standard curve looks great, but my plasma QC samples are failing accuracy specs."

Scientist’s Analysis: This is classic Matrix Effect (Ion Suppression) . Phospholipids and proteins in plasma elute and suppress the ionization of your analytes.

  • The Evidence: If your Internal Standard (IS) area counts in plasma are <50% of the area counts in water/solvent, you have suppression.

The Solution: Stable Isotope Dilution You must use a stable isotope internal standard for each analyte if possible, or at least one closely eluting surrogate (e.g.,


-KIC).

MRM Transitions (OPD Derivatives):

AnalytePrecursor (

)
Product Ion (Quant)Product Ion (Qual)Notes
KIV (Val) 219.1160.1132.1Elutes first.
KMV (Ile) 233.1160.1146.1Isobaric Pair 1
KIC (Leu) 233.1160.1132.1Isobaric Pair 2
IS (

-KIC)
239.1166.1138.1Essential for normalization.

Note: The product ion m/z 160.1 corresponds to the quinoxalinol core structure common to all.

References

  • Paik, M. J., et al. (2013).

    
    -keto acids in biological samples using o-phenylenediamine derivatization." Journal of Chromatography B. 
    
  • Zhang, S., et al. (2018).[4] "Simultaneous determination of branched-chain amino acids and branched-chain keto acids in serum by LC-MS/MS." Analytical and Bioanalytical Chemistry.

  • Li, P., et al. (2016). "Targeted metabolomics of branched-chain amino acid oxidation products." Metabolomics.

  • Bloomgarden, Z., et al. (2020). "Branched-chain amino acids and insulin resistance: The role of BCKDH." Diabetes Care.

Sources

Optimization

Sample preparation techniques for accurate keto acid quantification

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for accurate keto acid quantification. This resource is designed to provide in-depth guidance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for accurate keto acid quantification. This resource is designed to provide in-depth guidance and troubleshooting for the critical sample preparation stage of your analytical workflow. As a Senior Application Scientist, I understand that the inherent instability and chemical properties of keto acids present unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my keto acid signal low or non-existent? I'm losing my analyte.

A1: This is a common and critical issue, often stemming from the inherent instability of α-keto acids.[1] These molecules are highly susceptible to spontaneous decarboxylation, a process where they lose a molecule of CO2, especially when exposed to heat or light.[2] This degradation can occur at every stage: sample collection, processing, storage, and even during analysis in the high-temperature ion source of a mass spectrometer.[2]

Troubleshooting Steps:

  • Immediate Stabilization: The most effective strategy is to stabilize the keto acids immediately upon sample collection. This is typically achieved through derivatization, which chemically modifies the reactive keto group.[1][2]

  • Thermal Management: Maintain a cold chain throughout your workflow. Perform all sample preparation steps on ice or at 4°C to minimize thermal degradation.[2]

  • Storage Conditions: For long-term storage, samples and standards should be kept at -80°C.[2][3] Studies have shown significant degradation of keto acids like acetoacetate at -20°C within a week, whereas they remain stable for much longer at -80°C.[3][4][5]

  • Deproteinization Considerations: When deproteinizing plasma samples, using methanol may be preferable to perchloric acid to avoid significant losses of keto acids.[6] However, always validate the chosen method for your specific analytes and matrix.

Q2: What is derivatization and why is it essential for keto acid analysis by GC-MS and LC-MS?

A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For keto acids, it is a crucial step for several reasons:

  • Increased Stability: As mentioned, derivatization protects the unstable keto group from decarboxylation.[2][7]

  • Improved Volatility (for GC-MS): Keto acids are polar and non-volatile, making them unsuitable for direct analysis by Gas Chromatography (GC), which requires analytes to be volatile. Derivatization converts them into less polar, more volatile forms.[7]

  • Enhanced Ionization Efficiency (for LC-MS): Many derivatizing agents add a readily ionizable group to the keto acid molecule. For instance, Girard's reagent T adds a pre-charged quaternary ammonium group, significantly enhancing the signal in positive-ion electrospray ionization (ESI) mass spectrometry.[8][9][10]

  • Improved Chromatographic Performance: Derivatization reduces the polarity of keto acids, leading to better peak shapes and reduced tailing on reversed-phase liquid chromatography (RPLC) columns.[7][11]

Q3: I'm seeing multiple peaks for a single keto acid analyte after derivatization. What's happening?

A3: The appearance of multiple peaks for a single analyte is a common derivatization artifact. The primary causes are:

  • Keto-Enol Tautomerism: α-keto acids can exist in equilibrium with their enol form. If the derivatization reaction doesn't "lock" the keto group effectively, both tautomers can be derivatized, leading to two distinct peaks.[7]

  • E/Z Isomer Formation: Oximation reactions, a common first step in two-step derivatization for GC-MS, can result in the formation of E/Z isomers of the oxime derivative, which may separate chromatographically.[7]

  • Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for the partially derivatized compound in addition to the fully derivatized analyte.[7]

To troubleshoot this, consider:

  • Optimizing Reaction Conditions: Ensure the derivatization reaction time, temperature, and reagent concentrations are optimized to drive the reaction to completion.[7][8]

  • Choice of Derivatization Reagent: Some reagents are more prone to forming multiple products than others. Research and select a reagent known for producing single, stable derivatives for your keto acids of interest.

Troubleshooting Guide

Issue 1: Poor Recovery of Keto Acids During Sample Extraction

Low recovery of keto acids from biological matrices like plasma, serum, or tissue is a frequent challenge that can lead to underestimation of their true concentrations.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Protein Precipitation Incomplete removal of proteins can lead to the co-precipitation of keto acids or interference during subsequent steps.Use pre-chilled solvents like methanol or acetonitrile for protein precipitation. For tissue samples, sonication followed by high-speed centrifugation at 4°C is effective.[12][13]
Analyte Degradation During Extraction Keto acids can degrade during lengthy extraction procedures, especially at room temperature.Perform all extraction steps on ice. Minimize the time between sample thawing and extraction completion.[2]
Suboptimal Liquid-Liquid Extraction (LLE) The choice of extraction solvent and pH can significantly impact the recovery of keto acids.For OPD-derivatized keto acids, ethyl acetate is a commonly used and effective extraction solvent.[12][14] Ensure the pH of the aqueous phase is optimized for the partitioning of your specific derivatives into the organic phase.
Matrix Effects Components of the biological matrix can interfere with the extraction process or suppress the analyte signal during analysis.[15][16]Incorporate a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variations in recovery.[17] If significant matrix effects are suspected, consider solid-phase extraction (SPE) for cleaner sample extracts.
Issue 2: Inconsistent Derivatization and Signal Variability

Inconsistent derivatization efficiency is a major source of poor reproducibility in keto acid quantification.

Workflow for Optimizing Derivatization

Caption: Troubleshooting workflow for inconsistent derivatization.

Detailed Experimental Protocols

Protocol 1: Derivatization of Keto Acids with o-Phenylenediamine (OPD) for LC-MS Analysis

This method is widely used for the analysis of α-keto acids and results in stable quinoxalinol derivatives that can be readily detected by LC-MS.[12][14]

Materials:

  • Sample (deproteinized tissue extract or plasma supernatant)

  • Internal Standard (IS) solution (e.g., a 13C-labeled keto acid)

  • o-Phenylenediamine (OPD) solution (12.5 mM in 2 M HCl) - Prepare fresh daily

  • Sodium Sulfate (Na2SO4), anhydrous

  • Ethyl Acetate

  • Reconstitution Solvent (e.g., 200 mM ammonium acetate)

  • Heating block or water bath (80°C)

  • Centrifuge

  • Vacuum centrifuge (optional)

Procedure:

  • Sample and Standard Preparation:

    • To an Eppendorf tube, add 50 µL of your sample or standard.

    • Add a known amount of the internal standard solution (e.g., 2.5 ng of [13C]KIV).[12]

  • Derivatization Reaction:

    • Add 0.5 mL of the 12.5 mM OPD solution to each tube.

    • Vortex briefly to mix.

    • Incubate the tubes at 80°C for 20 minutes.[12]

    • Cool the tubes on ice for 10 minutes.

  • Extraction:

    • Transfer the cooled reaction mixture to glass tubes containing approximately 0.08 g of Na2SO4.

    • Add 1 mL of ethyl acetate to each tube.

    • Vortex vigorously for 1 minute to extract the derivatized keto acids.

    • Centrifuge at a low speed to separate the phases.

  • Drying and Reconstitution:

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum centrifuge or a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent.[12][14]

  • Analysis:

    • The sample is now ready for injection into the LC-MS system.

Workflow Diagram for OPD Derivatization

OPD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_final Final Steps Sample Sample/Standard (50 µL) IS Add Internal Standard Sample->IS OPD Add OPD Solution (0.5 mL) IS->OPD Incubate Incubate at 80°C for 20 min OPD->Incubate Cool Cool on Ice Incubate->Cool LLE Ethyl Acetate Extraction Cool->LLE Separate Phase Separation LLE->Separate Dry Evaporate to Dryness Separate->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for OPD derivatization of keto acids.

Protocol 2: Derivatization of Keto Acids with Girard's Reagent T (GirT) for Enhanced LC-MS/MS Sensitivity

GirT derivatization is particularly useful for enhancing the detection of carbonyl-containing compounds in positive-ion ESI-MS due to the pre-charged quaternary ammonium group.[8][18]

Materials:

  • Sample (e.g., plasma supernatant)

  • Girard's Reagent T (GirT) solution

  • Acetic Acid

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine your sample with the GirT solution. The optimal molar ratio of GirT to the analyte should be determined empirically but is often in large excess (e.g., 100:1).[8]

    • Add acetic acid to the reaction mixture (e.g., a final concentration of 10% v/v) to catalyze the reaction.[8]

  • Derivatization Reaction:

    • Vortex the mixture to ensure homogeneity.

    • Incubate at room temperature or with gentle heating. The optimal reaction time should be determined, but can range from a few hours to overnight.[8]

  • Sample Cleanup (if necessary):

    • Depending on the sample matrix, a solid-phase extraction (SPE) step may be required to remove excess reagent and other interferences.

  • Analysis:

    • Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS/MS system.

References

  • Taylor, B. N., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 439(2), 116-122. Available from: [Link]

  • Puchalska, P., & Crawford, P. A. (2021). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. In Ketone Body Metabolism. Humana, New York, NY. Available from: [Link]

  • Kohl, F., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(5), 2651–2657. Available from: [Link]

  • Wang, Y., et al. (2012). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 84(24), 10839-10845. Available from: [Link]

  • Chalmers, R. A., & Lawson, A. M. (1982). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinica Chimica Acta, 125(2), 159-168. Available from: [Link]

  • Li, T., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. Available from: [Link]

  • Johnson, D. W. (2006). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2311-2316. Available from: [Link]

  • Song, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. Available from: [Link]

  • Oliveira, J. A., & Oliveira, A. A. (1998). AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. Fresenius' Journal of Analytical Chemistry, 360(3), 421-423. Available from: [Link]

  • Chaleil, R., et al. (2020). Effect of matrices and additives on phosphorylated and ketodeoxyoctonic acid lipids A analysis by matrix-assisted laser desorption ionization-mass spectrometry. Journal of Mass Spectrometry, 55(10), e4600. Available from: [Link]

  • Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 123906. Available from: [Link]

  • Yoshimura, K., et al. (2018). Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. Sensors and Materials, 30(11), 2633-2641. Available from: [Link]

  • Koch, H., & Kloss, H. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Journal of Clinical Chemistry and Clinical Biochemistry, 33(5), 289-291. Available from: [Link]

  • GL Sciences. (n.d.). LL028 - Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Available from: [Link]

  • Jia, A., et al. (2012). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Water Research, 46(12), 3875-3884. Available from: [Link]

  • GL Sciences. (n.d.). LL028 Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Available from: [Link]

  • Song, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. Available from: [Link]

  • Taylor, B. N., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry. Analytical Biochemistry, 439(2), 116-122. Available from: [Link]

  • Nagler, M., et al. (2022). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. Available from: [Link]

  • Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 123906. Available from: [Link]

  • Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available from: [Link]

  • Koch, H., & Kloss, H. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Journal of Clinical Chemistry and Clinical Biochemistry, 33(5), 289-291. Available from: [Link]

  • Livesey, G., & Lund, P. (1980). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Analytical Biochemistry, 103(2), 324-329. Available from: [Link]

  • Yoshitake, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(14), 1839-1845. Available from: [Link]

  • Campaigne, E., & Foye, W. O. (1952). α-KETOGLUTARIC ACID. Organic Syntheses, 32, 72. Available from: [Link]

  • Evans, M., & Hodson, L. (2014). The Storage Stability and Concentration of Acetoacetate Differs Between Blood Fractions. Clinica Chimica Acta, 433, 113-114. Available from: [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2001). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chemical Society of Pakistan, 23(3), 159-164. Available from: [Link]

  • Wang, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(22), 7654. Available from: [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (2002). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1, 2-Phenylenediamine As Derivatizing Reagent. Journal of the Chemical Society of Pakistan, 24(1), 37-41. Available from: [Link]

  • Zhang, Y., et al. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 17(1), 3-15. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Laboratory Validation of 3-Methyl-2-Oxopentanoate Measurements

A Comparative Guide to LC-MS/MS vs. GC-MS Platforms Executive Summary 3-methyl-2-oxopentanoate (also known as -keto- -methylvalerate or KMV) is the neurotoxic -keto acid analogue of isoleucine.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to LC-MS/MS vs. GC-MS Platforms

Executive Summary

3-methyl-2-oxopentanoate (also known as


-keto-

-methylvalerate or KMV) is the neurotoxic

-keto acid analogue of isoleucine. Its precise quantification is the biochemical cornerstone for monitoring Maple Syrup Urine Disease (MSUD) and validating branched-chain amino acid (BCAA) metabolic flux in drug development.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has served as the "gold standard" for broad organic acid screening.[1][2] However, the thermal instability of keto acids and the requirement for dual-step derivatization have driven the adoption of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using quinoxalinone derivatization.

This guide objectively compares these two analytical "products"—the Legacy GC-MS Platform and the Modern LC-MS/MS Platform —providing a validated framework for cross-laboratory standardization.

Part 1: Methodological Landscape & Product Comparison

We evaluate two distinct analytical workflows. In a cross-laboratory setting, "product" refers to the validated method package (instrument + chemistry).

Alternative A: LC-MS/MS with OPD Derivatization (The Modern Standard)
  • Mechanism: Uses o-phenylenediamine (OPD) to react with the

    
    -keto group, forming a stable quinoxalinone derivative.
    
  • Detection: Positive ESI, MRM mode.

  • Primary Advantage: High specificity for

    
    -keto acids; minimal thermal degradation; simple "dilute-and-shoot" compatible prep.
    
Alternative B: GC-MS with Oximation/Silylation (The Legacy Standard)
  • Mechanism: Two-step reaction. (1) Oximation of the keto group (hydroxylamine) to prevent decarboxylation. (2) Silylation (BSTFA/TMS) of carboxylic/hydroxyl groups for volatility.

  • Detection: EI ionization, SIM or Scan mode.

  • Primary Advantage: Broad profiling (detects hundreds of organic acids simultaneously); extensive spectral libraries (NIST).

Comparative Performance Data
MetricLC-MS/MS (OPD-Deriv.)GC-MS (Oximation/TMS)Significance
LOD (Serum) 0.05 – 0.10 µmol/L1.0 – 5.0 µmol/LLC-MS is ~10-50x more sensitive, critical for trace analysis.
Precision (CV) 2.5% – 6.0%8.0% – 15.0%LC-MS offers tighter reproducibility for longitudinal monitoring.
Sample Volume 10 – 50 µL100 – 500 µLLC-MS spares precious pediatric/murine samples.
Throughput 8 – 12 min/sample45 – 60 min/sampleLC-MS supports high-throughput clinical/pharma workflows.
Specificity High (MRM transitions)Moderate (Co-elution of isomers)GC-MS struggles to separate KMV from

-ketovalerate without long columns.
Stability Derivative stable for 48h+Derivative moisture sensitiveGC-MS samples must be injected immediately after silylation.
Part 2: Biological Context & Pathway Visualization

Understanding the origin of KMV is essential for interpreting validation data. KMV accumulates when the Branched-Chain


-Keto Acid Dehydrogenase (BCKDH) complex is defective or inhibited.[3]

BCAA_Metabolism Isoleucine L-Isoleucine BCAT BCAT (Transamination) Isoleucine->BCAT KMV 3-methyl-2-oxopentanoate (KMV) BCKDH BCKDH Complex (Decarboxylation) KMV->BCKDH IsovalerylCoA Isovaleryl-CoA TCA TCA Cycle IsovalerylCoA->TCA BCAT->KMV BCKDH->IsovalerylCoA MSUD MSUD Block MSUD->BCKDH

Caption: Metabolic pathway showing the formation of KMV from Isoleucine via BCAT, and its subsequent blockage at the BCKDH step in MSUD.

Part 3: Detailed Experimental Protocols

To ensure Scientific Integrity , the following protocols are designed as self-validating systems.

Protocol A: LC-MS/MS with OPD Derivatization (Recommended)

Reagents:

  • o-Phenylenediamine (OPD) solution (10 mg/mL in 2M HCl).

  • Internal Standard (IS):

    
    C
    
    
    
    -Leucine (as surrogate) or deuterated KMV (if custom synthesized).

Workflow:

  • Protein Precipitation: Mix 20 µL Plasma + 10 µL IS + 100 µL Acetonitrile. Vortex 30s. Centrifuge 10,000 x g for 5 min.

  • Derivatization: Transfer 50 µL supernatant to a glass vial. Add 50 µL OPD solution.

  • Incubation: Heat at 60°C for 20 minutes. ( Causality: Acidic conditions catalyze the condensation of the diamine with the

    
    -keto group to close the quinoxalinone ring.)
    
  • Quench/Dilution: Add 200 µL water.

  • Analysis: Inject 5 µL onto C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[4][5]

    • MRM Transition: m/z 217

      
       171 (Quantifier for KMV-OPD derivative).
      
Protocol B: GC-MS with Oximation/Silylation

Reagents:

  • Hydroxylamine hydrochloride (in pyridine).

  • BSTFA + 1% TMCS.

Workflow:

  • Extraction: Acidify 100 µL urine/plasma with HCl. Extract with Ethyl Acetate (x2). Dry under N

    
    .[6]
    
  • Oximation: Add 50 µL Hydroxylamine/Pyridine. Incubate 60°C for 30 min. (Causality: Protects the keto group from thermal decarboxylation in the GC injector.)

  • Silylation: Add 50 µL BSTFA. Incubate 60°C for 30 min.

  • Analysis: Inject 1 µL in Split mode (1:10).

    • Column: DB-5MS or equivalent.

    • Detection: SIM mode for m/z 245 (TMS-oxime derivative).

Part 4: Cross-Laboratory Validation Workflow

To validate measurements across different sites (e.g., a CRO vs. an internal Pharma lab), a rigid "Ring Trial" structure is required.

Validation Logic (The "Why" and "How")

Reliability is established only when three distinct error sources are controlled:

  • Systematic Bias: Addressed by using a Certified Reference Material (CRM) or spiked recovery.

  • Matrix Effects: Addressed by using stable isotope dilution.

  • Inter-Lab Variance: Addressed by Z-score calculation.

Validation_Workflow cluster_labs Participating Laboratories Start Preparation Phase Pool Generate Spiked Plasma Pool (Low, Mid, High Levels) Start->Pool Ship Ship on Dry Ice (Temp Loggers Required) Pool->Ship LabA Lab A: LC-MS/MS Ship->LabA LabB Lab B: GC-MS Ship->LabB LabC Lab C: LC-MS/MS Ship->LabC Analysis Sample Analysis (n=5 replicates/level) LabA->Analysis LabB->Analysis LabC->Analysis Stats Statistical Analysis (Z-Score & Bland-Altman) Analysis->Stats Report Validation Report Stats->Report

Caption: Workflow for inter-laboratory validation, ensuring sample integrity from preparation to statistical analysis.

Statistical Criteria for Acceptance

For a method to be considered "validated" across labs, the following metrics must be met:

  • Intra-lab Precision (Repeatability): CV < 10% for LC-MS; < 15% for GC-MS.

  • Inter-lab Precision (Reproducibility): CV < 15% (LC-MS); < 20% (GC-MS).

  • Accuracy (Bias): Mean recovery between 85% – 115% of the nominal spike value.

  • Z-Score:

    
     for all participating labs.
    
    • Formula:

      
      
      
    • Where

      
       is the lab result, 
      
      
      
      is the consensus mean, and
      
      
      is the standard deviation of the proficiency scheme.
References
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using HPLC-Q-TOF/MS. Source: MDPI (2018) [Link] Citation Context: Validates the LC-MS recovery rates (78-114%) and sensitivity limits.

  • Quantitation of branched-chain alpha-keto acids as their N-methylquinoxalone derivatives. Source: PubMed / NIH [Link] Citation Context: Establishes the chemistry for quinoxalinone derivatization used in the LC-MS protocol.

  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS. Source: PMC / NIH (2018) [Link] Citation Context: Provides direct comparison data showing LC-QTOF superiority over GC-MS for organic acids.

  • Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids. Source: PubMed (2007) [Link] Citation Context: Supporting evidence for precision differences between GC and LC platforms.[7]

  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Source: MDPI (2025) [Link] Citation Context: Reviews the historical "gold standard" status of GC-MS and the shift toward LC-MS.[1]

Sources

Comparative

Technical Comparison: Calcium 3-methyl-2-oxopentanoate in Metabolic Management

Executive Summary & Molecule Profile Calcium 3-methyl-2-oxopentanoate (also known as the calcium salt of -keto- -methylvalerate or -ketoisoleucine ) is a specialized therapeutic agent used primarily in the management of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Calcium 3-methyl-2-oxopentanoate (also known as the calcium salt of


-keto-

-methylvalerate
or

-ketoisoleucine
) is a specialized therapeutic agent used primarily in the management of Chronic Kidney Disease (CKD) and Urea Cycle Disorders (UCD) .

Unlike standard amino acid supplements, this compound is a ketoanalogue (KA) —an amino acid carbon skeleton lacking the nitrogen group.[1] Its primary mechanism is the "Nitrogen Trap" : it scavenges excess systemic nitrogen to synthesize the essential amino acid L-Isoleucine, thereby converting a metabolic waste product (ammonia/urea precursors) into a nutritive building block.

Chemical Profile
FeatureDetail
IUPAC Name Calcium 3-methyl-2-oxopentanoate
Common Synonyms

-Ketoisoleucine Calcium, Calcium

-keto-

-methylvalerate
Role Nitrogen-free precursor to L-Isoleucine
Primary Indication CKD (Stages 3b–5), Nitrogen retention disorders
Contraindication Maple Syrup Urine Disease (MSUD) - See Safety Section

Mechanistic Deep Dive: The Nitrogen Trap

The therapeutic superiority of Calcium 3-methyl-2-oxopentanoate over standard Essential Amino Acids (EAAs) lies in its ability to decouple protein synthesis from nitrogen intake.

The Transamination Pathway

In healthy metabolism, amino acids are deaminated to form keto acids and ammonia (which enters the urea cycle). In CKD/UCD therapy, this process is reversed. Calcium 3-methyl-2-oxopentanoate utilizes the enzyme Branched-Chain Aminotransferase (BCAT) to accept an amino group from non-essential amino acids (like Glutamine or Alanine).

Key Advantages:

  • Anabolic: Synthesizes L-Isoleucine for muscle preservation.

  • Catabolic Brake: Consumes nitrogen that would otherwise contribute to Uremic Toxicity (BUN).

  • Metabolic Correction: The calcium salt component binds dietary phosphate, addressing secondary hyperparathyroidism.

Pathway Visualization

The following diagram illustrates the "Nitrogen Trap" mechanism where the ketoanalogue recycles nitrogen.

NitrogenTrap cluster_enzyme Enzymatic Action KA Ca-3-methyl-2-oxopentanoate (Nitrogen-Free Skeleton) Enz Branched-Chain Aminotransferase (Pyridoxal Phosphate) KA->Enz Substrate 1 Glu Glutamine/Alanine (Nitrogen Donor) Glu->Enz Donates NH3 Waste Urea / Ammonia (Uremic Toxins) Glu->Waste Natural Fate (Without KA) Ile L-Isoleucine (Essential AA) Enz->Ile Amination aKG α-Ketoglutarate (TCA Cycle Intermediate) Enz->aKG Deamination

Caption: The "Nitrogen Trap": 3-methyl-2-oxopentanoate intercepts nitrogen from Glutamine, preventing urea formation and synthesizing Isoleucine.

Comparative Analysis: KA vs. Alternatives

This section evaluates Calcium 3-methyl-2-oxopentanoate (as part of a Ketoanalogue regimen) against standard interventions for metabolic nitrogen disorders.

Comparison Matrix
FeatureCalcium 3-methyl-2-oxopentanoate (KA) Essential Amino Acids (EAA) Low Protein Diet (LPD) Alone Phosphate Binders (Ca-Carbonate)
Nitrogen Load Negative (Recycles endogenous N)Positive (Adds exogenous N)Neutral (Reduces intake only)Neutral
Muscle Preservation High (Synthesizes Isoleucine)HighLow (Risk of PEW*)None
Phosphate Control Dual Action (Binder + Metabolic)NoneModerate (via diet restriction)High (Binder only)
Acidosis Control Yes (Consumes H+ during metabolism)NoNoVariable
CKD Indication GFR < 25 mL/min (Stages 4-5)GFR > 30 mL/minEarly CKDAll Stages

*PEW: Protein-Energy Wasting[2]

Critical Differentiator: The "Nitrogen Gap"
  • vs. EAAs: In advanced CKD, the kidney cannot excrete the nitrogen generated from EAA metabolism. EAAs maintain nutrition but exacerbate uremia. KA maintains nutrition while lowering uremia.

  • vs. LPD: LPD alone (0.6 g/kg) often fails to provide sufficient Essential Amino Acids, leading to muscle catabolism. Supplementing LPD with KA allows for Very Low Protein Diets (VLPD 0.3 g/kg) that are nutritionally safe.[3]

Experimental Validation & Protocols

To validate the efficacy of Calcium 3-methyl-2-oxopentanoate, researchers utilize Nitrogen Balance Studies . Below is a standardized protocol for assessing its nitrogen-sparing effect.

Protocol: Nitrogen Balance Assessment in Uremic Models

Objective: Quantify the "Nitrogen Sparing" effect of KA supplementation vs. EAA.

Phase 1: Stabilization (7 Days)

  • Subjects: Wistar rats (5/6 nephrectomy model) or Human CKD cohorts (Stage 4).

  • Diet: Standardize intake to 0.6 g/kg protein (LPD).

  • Baseline Metrics: Measure 24h Urinary Urea Nitrogen (UUN) and Serum Urea Nitrogen (SUN).

Phase 2: Intervention (14 Days)

  • Group A (Control): VLPD (0.3 g/kg) + Placebo.

  • Group B (EAA): VLPD + Equimolar Essential Amino Acids (including L-Isoleucine).

  • Group C (KA): VLPD + Calcium 3-methyl-2-oxopentanoate (and other KAs).

Phase 3: Analytical Workflow

  • Sample Collection: Daily 24h urine + Fecal collection.

  • Calculation:

    
    
    
  • Correction: Adjust

    
     for changes in the Body Urea Pool (using SUN and body weight).
    

Expected Results (Data Summary):

MetricGroup A (VLPD Only)Group B (VLPD + EAA)Group C (VLPD + KA)
Nitrogen Balance Negative (-1.5 g/day )Neutral (0 g/day )Positive (+0.5 g/day )
Serum Urea (BUN) LowHigh (Increased load)Lowest (Recycling)
Muscle Mass Decreased (Atrophy)MaintainedMaintained
Serum Phosphate NeutralNeutralDecreased (Binding)

Safety & Contraindications

The MSUD Paradox

While Calcium 3-methyl-2-oxopentanoate is therapeutic for CKD, it is toxic for patients with Maple Syrup Urine Disease (MSUD) .

  • Mechanism: MSUD patients lack the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKAD) enzyme.[4][5]
    
  • Consequence: They cannot metabolize 3-methyl-2-oxopentanoate. Administration leads to accumulation, causing neurotoxicity and encephalopathy.

  • Directive: Genetic screening for BCKAD deficiency is mandatory before high-dose KA therapy in pediatric populations.

Hypercalcemia Risk

Since this compound is a calcium salt, total calcium load must be monitored.

  • Risk: Vascular calcification in CKD patients.[6]

  • Mitigation: Monitor Ca x P product. If Calcium > 10.5 mg/dL, switch to low-calcium KA formulations or reduce Vitamin D analogues.

References

  • Mitch, W. E., et al. (1984). "The effect of keto acid-amino acid supplements on nutritional status and renal function in patients with chronic renal failure." The New England Journal of Medicine. Link

  • Walser, M. (1983). "Nutritional Management of Chronic Renal Failure." American Journal of Kidney Diseases. Link

  • Garneata, L., et al. (2016). "Ketoanalogue-Supplemented Vegetarian Very Low–Protein Diet and CKD Progression." Journal of the American Society of Nephrology. Link

  • Kopple, J. D. (2001). "National Kidney Foundation K/DOQI Clinical Practice Guidelines for Nutrition in Chronic Renal Failure." American Journal of Kidney Diseases. Link

  • Strauss, K. A., et al. (2020). "Branched-chain α-ketoacid dehydrogenase deficiency (Maple Syrup Urine Disease)." GeneReviews. Link

Sources

Validation

Comparative Guide: Antioxidant Properties of Alpha-Keto Acids

The following guide provides an in-depth technical comparison of the antioxidant properties of alpha-keto acids, designed for researchers and drug development professionals. Executive Summary Alpha-keto acids (AKAs)—spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the antioxidant properties of alpha-keto acids, designed for researchers and drug development professionals.

Executive Summary

Alpha-keto acids (AKAs)—specifically Pyruvate ,


-Ketoglutarate (

-KG)
, and Oxaloacetate (OAA) —function as potent non-enzymatic antioxidants. Unlike classical radical scavengers (e.g., Vitamin C or E) that donate electrons, AKAs neutralize hydrogen peroxide (

) through a stoichiometric oxidative decarboxylation reaction.
  • Pyruvate is the gold standard for extracellular

    
     scavenging, with a well-defined rate constant (
    
    
    
    ).
  • 
    -Ketoglutarate  offers superior protection against lipid peroxidation and ferroptosis due to its ability to intercept Fenton reaction precursors in the mitochondria.
    
  • Oxaloacetate provides neuroprotection but yields malonate upon oxidation, a competitive inhibitor of Succinate Dehydrogenase (Complex II), introducing a unique metabolic variable.

Mechanistic Principles

The core antioxidant mechanism of all alpha-keto acids is non-enzymatic oxidative decarboxylation . This reaction is distinct because it directly consumes


 to generate water and a carboxylic acid with one fewer carbon atom, effectively "sacrificing" the keto acid to neutralize the oxidant.
The Chemical Pathway

The reaction proceeds via a nucleophilic attack of the hydroperoxide anion (


) on the highly electrophilic 

-carbonyl carbon.

General Equation:



Specific Transformations:

  • Pyruvate (

    
    ) 
    
    
    
    Acetate (
    
    
    )
    +
    
    
  • 
    -Ketoglutarate (
    
    
    
    )
    
    
    Succinate (
    
    
    )
    +
    
    
  • Oxaloacetate (

    
    ) 
    
    
    
    Malonate (
    
    
    )
    +
    
    
Pathway Visualization

The following diagram illustrates the oxidative decarboxylation mechanism shared by these compounds.

AKA_Mechanism AKA Alpha-Keto Acid (R-CO-COOH) Intermediate Tetrahedral Intermediate (Unstable) AKA->Intermediate Nucleophilic Attack (HOO-) H2O2 Hydrogen Peroxide (H2O2) H2O2->Intermediate Nucleophilic Attack (HOO-) Carboxylic Carboxylic Acid (R-COOH) Intermediate->Carboxylic Decarboxylation Byproducts CO2 + H2O Intermediate->Byproducts Elimination

Figure 1: General mechanism of H2O2 scavenging by alpha-keto acids via oxidative decarboxylation.

Comparative Performance Analysis

The following table synthesizes experimental kinetic data and biological efficacy. Note that while rate constants (


) are chemically similar, biological utility is dictated by transport (MCTs) and metabolic integration.
FeaturePyruvate

-Ketoglutarate (

-KG)
Oxaloacetate (OAA)
Scavenging Product AcetateSuccinateMalonate
Rate Constant (

)

(pH 7.4)

Not typically isolated (instability)
Primary Target Extracellular

Mitochondrial ROS / Lipid PeroxidesNeural Glutamate / Cytosolic ROS
Cytoprotection High (Direct Scavenging)High (Scavenging + Nrf2 Activation)Moderate (Metabolic Modulation)
Stability High in solutionModerateLow (Spontaneous decarboxylation)
Key Limitation High doses required (mM range)Transport limited by carriersProduct (Malonate) inhibits Complex II
Technical Insights
  • Pyruvate: Its reaction with

    
     is strictly second-order. It is most effective in extracellular media (e.g., protecting cell cultures) because intracellular concentrations are tightly clamped by Pyruvate Dehydrogenase (PDH) and Lactate Dehydrogenase (LDH).
    
  • 
    -Ketoglutarate:  Unlike pyruvate, 
    
    
    
    -KG generates succinate , a Krebs cycle intermediate. This allows the scavenging product to immediately fuel mitochondrial respiration, potentially aiding ATP recovery during oxidative stress. However,
    
    
    -KG is also a superior inhibitor of lipid peroxidation in iron-rich environments (Fenton chemistry).
  • Oxaloacetate: The formation of malonate is critical. Malonate is a competitive inhibitor of Succinate Dehydrogenase (Complex II).[1] While usually toxic, in ischemia/reperfusion injury, this inhibition can actually be protective by preventing reverse electron transport (RET) and subsequent ROS bursts.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a cell-free kinetic assay (to determine chemical potential) and a cellular viability assay (to determine biological efficacy).

Protocol A: Cell-Free Kinetic Scavenging Assay (UV Method)

This protocol relies on the absorbance of the alpha-keto group (


 nm, though often monitored at 220 nm for higher sensitivity if buffers allow).

Reagents:

  • Phosphate Buffer (50 mM, pH 7.4)

  • AKA Stock Solutions (10 mM Pyruvate,

    
    -KG, OAA)
    
  • 
     Stock (freshly titrated, ~50 mM)
    

Workflow:

  • Baseline: Add 900

    
    L buffer + 50 
    
    
    
    L AKA stock to a quartz cuvette. Record Absorbance (
    
    
    ).
  • Reaction Trigger: Rapidly add 50

    
    L 
    
    
    
    stock. Mix by inversion (3s).
  • Measurement: Monitor decay of absorbance at 220 nm (or 325 nm to avoid protein interference in complex media) for 10 minutes.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ). Divide
    
    
    by
    
    
    to get the second-order rate constant
    
    
    .
Protocol B: Cellular Cytoprotection Workflow

This self-validating workflow distinguishes between direct scavenging and metabolic effects.

Experimental_Workflow Start Seed Cells (e.g., SK-N-SH or HEK293) Pretreat Pre-treatment (1h) Control vs. AKA (0.5 - 5 mM) Start->Pretreat Insult Oxidative Insult Add H2O2 (100-500 µM) Pretreat->Insult Assay1 Assay 1: Cell Viability (MTT / CCK-8) @ 24h Insult->Assay1 Assay2 Assay 2: Intracellular ROS (DCFH-DA Fluorescence) @ 2h Insult->Assay2 Validation Validation Check: Did AKA degrade H2O2 in media? Insult->Validation Aliquot Media

Figure 2: Workflow for validating cytoprotective effects of alpha-keto acids against oxidative stress.

Critical Validation Step: Because AKAs react rapidly with


 in the media before entering the cell, you must distinguish extracellular shielding  from intracellular protection .
  • Control: Pre-mix AKA and

    
     in a tube for 15 mins, then add to cells.
    
  • Test: Add AKA to cells, wash cells, then add

    
     (tests intracellular accumulation).
    

Therapeutic Implications

Drug Development Context
  • Stability: Sodium Pyruvate is stable in solution, making it an ideal excipient for stabilizing peroxide-sensitive biologics. Oxaloacetate is thermally unstable (decarboxylates to pyruvate), requiring cold-chain handling or stabilization (e.g., anhydrous capsules).

  • Ethyl Pyruvate: To overcome the charge limitation of pyruvate (which requires MCT transport), the ester Ethyl Pyruvate is often used. It is lipophilic, crosses membranes easily, and hydrolyzes intracellularly to release pyruvate.

  • Mitochondrial Resuscitation:

    
    -KG is preferred for ischemia-reperfusion formulations (e.g., organ preservation solutions) because it scavenges ROS and anaplerotically enters the Krebs cycle to restart ATP production.
    
Final Recommendation
  • Use Pyruvate for stabilizing formulation buffers or protecting cells from acute extracellular peroxide bursts.

  • Use

    
    -Ketoglutarate  for therapeutic interventions targeting mitochondrial dysfunction, ferroptosis, or lipid peroxidation.
    

References

  • Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some

    
    -Keto Carboxylic Acids 
    Source: Journal of Pharmaceutical Sciences
    [Link]
    
  • Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells Source: Molecular Cells (PMC) [Link]

  • Non-enzymatic formation of succinate in mitochondria under oxidative stress Source: Free Radical Biology and Medicine [Link]

  • Alpha-keto acids scavenge H2O2 in vitro and in vivo and reduce menadione-induced DNA injury and cytotoxicity Source: American Journal of Physiology-Cell Physiology [Link]

  • Reaction rate of pyruvate and hydrogen peroxide: assessing antioxidant capacity of pyruvate under biological conditions Source: Experimental Biology and Medicine [Link]

Sources

Comparative

Evaluating the Purity of Commercial Calcium 3-methyl-2-oxopentanoate

Executive Summary: The Criticality of Stereochemistry Calcium 3-methyl-2-oxopentanoate (also known as -keto-isoleucine calcium salt) is a critical component in therapeutic formulations for Chronic Kidney Disease (CKD).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Stereochemistry

Calcium 3-methyl-2-oxopentanoate (also known as


-keto-isoleucine calcium salt) is a critical component in therapeutic formulations for Chronic Kidney Disease (CKD).[1] It functions as a nitrogen-free analogue of the essential amino acid L-Isoleucine.[1] Upon ingestion, it undergoes transamination to form L-Isoleucine, thereby supplying protein building blocks without adding nitrogenous waste (urea) to the system.

The Scientific Reality: The efficacy of this compound relies entirely on its stereochemistry . The biological transamination enzymes are stereoselective. Only the (3S)-isomer (corresponding to the L-isoleucine backbone) is efficiently converted to the active amino acid.[1] Many commercial "bulk" suppliers synthesize this via non-stereoselective routes, resulting in a racemic mixture (containing both (3S) and (3R) enantiomers).

This guide provides a rigorous technical framework to evaluate commercial sources, distinguishing between High-Purity Pharmaceutical Grade (active) and Generic Chemical Grade (often 50% inactive).

Chemical Profile & Reference Standards

ParameterSpecification
Chemical Name Calcium 3-methyl-2-oxopentanoate
Synonyms Calcium

-keto-

-methylvalerate;

-Keto-isoleucine Calcium
CAS Number 66872-75-1 (Calcium Salt); 24809-08-3 ((3S)-Free Acid)
Molecular Formula

(Anhydrous basis)
Molecular Weight 298.35 g/mol (Anhydrous)
Active Isomer (3S)-configuration at the

-carbon (C3)
Theoretical Ca Content 13.43% (Anhydrous)

Comparative Analysis: Pharma Grade vs. Generic

The following data synthesizes typical findings when comparing a validated pharmaceutical supplier against a generic bulk chemical supplier.

Table 1: Comparative Quality Metrics
Quality AttributeSupplier A (Pharma Grade) Supplier B (Generic/Bulk) Impact on Research/Therapy
Assay (HPLC) 99.2%98.5%Both appear high purity by standard HPLC.[1]
Chiral Purity (ee%) > 99% (S)-isomer ~0% (Racemic) CRITICAL. Supplier B is 50% biologically inactive.[1]
Calcium Content 13.3% (Stoichiometric)14.8% (Excess Ca salts)Excess calcium indicates inorganic fillers (

or

).
Heavy Metals (Pb) < 0.5 ppm8.0 ppmToxicity risk; indicates low-grade calcium source.[1]
Solubility (Water) Clear, ColorlessTurbid / Faint YellowPresence of insoluble polymer byproducts.

Visualizing the Mechanism of Action

To understand why the (3S) isomer is non-negotiable, we must look at the metabolic activation pathway. The transaminase enzyme requires the specific 3D orientation of the methyl group to attach the amino group correctly.

MetabolicPathway KMV Ca-3-methyl-2-oxopentanoate (Keto-Analogue) Dissociation Dissociation in Stomach KMV->Dissociation Ingestion FreeAcid (3S)-3-methyl-2-oxopentanoic acid Dissociation->FreeAcid pH < 2 Inactive (3R)-Isomer (Metabolic Dead End) Dissociation->Inactive If Racemic Source Enzyme Branched-Chain Aminotransferase FreeAcid->Enzyme Transport to Mitochondria LIsoleucine L-Isoleucine (Active Amino Acid) Enzyme->LIsoleucine Transamination (+Glutamate) Inactive->Enzyme Poor Substrate

Figure 1: The metabolic activation pathway. Note that the (3R)-isomer (red path) from generic sources does not efficiently convert to L-Isoleucine.[1]

Detailed Methodologies (Self-Validating Protocols)

As a scientist, you cannot rely on the Certificate of Analysis (CoA) alone. Use these protocols to validate the material.

Protocol A: Chiral HPLC (The "Truth" Test)

Standard C18 columns cannot distinguish between the (3S) and (3R) isomers. You must use a chiral stationary phase or a chiral mobile phase additive.

  • Objective: Determine Enantiomeric Excess (%ee).

  • Column: Chiralpak QN-AX or equivalent (Anion exchange chiral column).

  • Mobile Phase: Methanol/Acetonitrile (50:50) + 50mM Formic Acid + 25mM Ammonium Acetate.

  • Detection: UV at 215 nm (Carbonyl absorption).

  • System Suitability (Self-Validation):

    • Inject a racemic standard (mix of R and S).

    • Requirement: Resolution (

      
      ) between peaks must be 
      
      
      
      .
    • If

      
      , adjust mobile phase pH or column temperature (
      
      
      
      ).
Protocol B: Calcium Complexometric Titration

High HPLC purity with incorrect Calcium content suggests the presence of inorganic calcium salts (adulteration) or hydration issues.

  • Reagents: 0.05 M EDTA disodium salt, Hydroxy Naphthol Blue indicator, Ammonia buffer (pH 10).

  • Procedure:

    • Dissolve 200 mg of sample in 50 mL water.

    • Add 2 mL Ammonia buffer (pH 10).

    • Add pinch of indicator (solution turns pink/violet).

    • Titrate with EDTA until endpoint (Pink

      
       Pure Blue).
      
  • Calculation:

    
    [1]
    
  • Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Protocol C: Analytical Workflow Diagram

Follow this decision tree to accept or reject a batch.

AnalysisWorkflow Start Sample Receipt Solubility 1. Solubility Check (Water) Start->Solubility Clear Clear Solution Solubility->Clear Turbid Turbid/Insoluble Solubility->Turbid CaCheck 2. Calcium Titration Clear->CaCheck Reject REJECT (Impure/Generic) Turbid->Reject Polymer contamination CaPass 12.5% - 13.8% CaCheck->CaPass CaFail <12% or >14% CaCheck->CaFail HPLC_Achiral 3. Achiral HPLC (Chemical Purity) CaPass->HPLC_Achiral CaFail->Reject Inorganic Adulteration HPLC_Chiral 4. Chiral HPLC (Stereochemistry) HPLC_Achiral->HPLC_Chiral If Purity > 98% FinalPass ACCEPT (Pharma Grade) HPLC_Chiral->FinalPass ee% > 99% HPLC_Chiral->Reject Racemic

Figure 2: Step-by-step analytical decision matrix for quality control.

Common Impurities & Troubleshooting

ImpurityOriginDetection MethodLimit (Pharma)
3-methyl-2-hydroxypentanoate Reduction byproductHPLC (Achiral)< 0.5%
(3R)-Isomer Non-selective synthesisChiral HPLC < 1.0%
Ethanol/Solvents RecrystallizationGC-Headspace< 5000 ppm
Lead (Pb) Calcium sourceICP-MS< 3 ppm

Scientist's Note: If you observe a "double peak" in your standard C18 HPLC method, it is likely not the enantiomers (which co-elute on C18) but rather the keto-enol tautomerism or the hydrate form equilibrating. Do not confuse this with chiral separation. Always use a specific chiral column for stereochemical validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439286, (S)-3-methyl-2-oxopentanoate.[1] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph. Eur.). Amino Acid Keto-Analogues Monographs.[1] (General reference for analytical standards of keto-analogues).

  • ResearchGate (2025). Ultra performance liquid chromatographic method for quantitative analysis of some keto-analogues of essential amino acid calcium salt.[2][3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Calcium 3-methyl-2-oxopentanoate Hydrate

[1][2] Executive Summary & Chemical Profile Calcium 3-methyl-2-oxopentanoate hydrate (also known as Calcium -ketomethylvalerate or the calcium salt of the keto-analog of Isoleucine) is primarily used as a nitrogen-free a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Calcium 3-methyl-2-oxopentanoate hydrate (also known as Calcium


-ketomethylvalerate or the calcium salt of the keto-analog of Isoleucine) is primarily used as a nitrogen-free amino acid analogue in the treatment of Chronic Kidney Disease (CKD).[1][2]

While this compound is pharmacologically benign and often classified as a nutritional supplement, laboratory disposal protocols must differ from clinical handling. We do not treat this as "food waste." In a research setting, strict adherence to Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) regulations dictates that we prevent this organic salt from entering municipal water systems uncontrolled.

Chemical Identity & Physical Properties[1][3][4][5]
PropertySpecificationOperational Implication
CAS Number 66872-75-1Use for waste manifesting and inventory tracking.[1][2]
Appearance White to off-white crystalline powderHygroscopic; tends to clump if containers are not tightly sealed.[1][2]
Solubility Soluble in water; slightly soluble in ethanolDo not dispose of down drains despite solubility (see COD/BOD risks below).[2]
Acidity (pH) ~7.0–8.0 (Aqueous solution)Generally neutral; does not require neutralization prior to solid waste consolidation.
Stability Stable under normal T/PHygroscopic.[2] Keep away from strong oxidizers.[2]
GHS Classification Not Classified / Low HazardTreat as "Non-Regulated Chemical Waste" unless mixed with hazardous solvents.

Risk Assessment: The "Why" Behind the Protocol

Expert Insight: Why do we incinerate a non-toxic calcium salt? Although Calcium 3-methyl-2-oxopentanoate is low in acute toxicity, its disposal is governed by environmental stewardship , not immediate human danger.[1][2]

  • BOD/COD Load: As an alpha-keto acid salt, this compound is a rich carbon source for bacteria.[1][2] Releasing kilogram quantities into a sink drain spikes the Biological Oxygen Demand (BOD) in wastewater, potentially violating municipal discharge permits and triggering eutrophication events.

  • Calcium Loading: High concentrations of calcium salts can precipitate with carbonates or phosphates in plumbing, leading to "scale" buildup and blockages in laboratory drainage systems.

Pre-Disposal Validation (The "Stop" Check)[1]

Before selecting a disposal stream, you must validate the waste composition. This is a Self-Validating System to ensure regulatory compliance.[1][2]

Validation Checklist:

Disposal Decision Matrix (Visualization)

The following diagram outlines the logical flow for categorizing and disposing of Calcium 3-methyl-2-oxopentanoate.

DisposalWorkflow Start Waste Generation: Calcium 3-methyl-2-oxopentanoate CheckState Physical State? Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Aqueous/Solvent) CheckState->Liquid CheckContam Contains Hazardous Solvents/Biohazards? Solid->CheckContam CheckDrain Drain Disposal Allowed? (Strict Criteria: <100g, pH 6-9, No Heavy Metals) Liquid->CheckDrain No No CheckContam->No Pure Substance Yes Yes CheckContam->Yes Mixed w/ Solvents NonHazSolid Protocol A: Non-Regulated Solid Waste (Label: Organic Salt) HazSolid Hazardous Waste Stream (Segregate by Solvent/Toxin) CheckDrain->No Standard Practice Yes (Rare) Yes (Rare) CheckDrain->Yes (Rare) Small Qty Only Drain Sanitary Sewer (Flush w/ 100x Water) LiquidWasteContainer Protocol B: Liquid Chemical Waste (Carboy Collection) No->NonHazSolid No->LiquidWasteContainer Yes->HazSolid Yes (Rare)->Drain

Figure 1: Decision matrix for determining the correct waste stream based on physical state and co-contaminants.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired inventory, spilled powder, or excess weighing reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass if possible to reduce breakage risks during transport.[2]

  • Collection: Transfer the powder using a plastic scoop or spatula.[2]

    • Note: Due to the hydrate nature, if the powder has clumped into a hard mass, do not chip at it with force (risk of flying particulates).[1] Dissolve in water and move to Protocol B if necessary.[2]

  • Labeling:

    • Chemical Name: Calcium 3-methyl-2-oxopentanoate.[1][2][3][4][5][6][7][8]

    • Constituents: 100%.[2]

    • Hazard Checkbox: Mark as "Non-Hazardous" or "Non-Regulated" (depending on local EH&S rules).

  • Storage: Cap tightly to prevent moisture absorption (deliquescence).[2]

  • Disposal: Hand over to EH&S for incineration . Incineration is the preferred method to fully oxidize the organic carbon skeleton [1].

Protocol B: Aqueous Solution (Dissolved)

Applicability: Leftover stock solutions or reaction mixtures in water.[2]

  • Assessment: Check pH. If between 5.0 and 9.0, it is chemically neutral.

  • Volume Rule:

    • < 1 Liter (Dilute): In many jurisdictions, dilute solutions of non-toxic organic salts can be drain-disposed IF permitted by local wastewater authorities.[1][2] Flush with 20x excess water.[2]

    • > 1 Liter or Concentrated: Do not pour down the drain. The high carbon load affects BOD compliance.

  • Containerization: Pour into a designated "Aqueous Organic Salts" carboy (HDPE).

  • Labeling:

    • Label as "Aqueous Waste - Calcium 3-methyl-2-oxopentanoate".[1][2]

    • List pH (e.g., "pH 7.5").

    • Crucial: Explicitly state "NO SOLVENTS" on the tag to prevent it being mixed with flammable waste streams, which increases disposal costs.

Protocol C: Empty Containers[1][10]
  • Triple Rinse: Rinse the empty bottle three times with water.[2][9]

  • Rinsate Disposal: The first rinse should be collected into the liquid waste carboy (Protocol B). The second and third rinses can usually be flushed.

  • Defacing: Cross out the original label. Mark as "Empty."

  • Trash: Discard in standard laboratory glass/plastic trash (unless the container contained P-listed acutely toxic substances, which this is not).

Emergency Response: Spills

Scenario: You drop a 500g bottle of Calcium 3-methyl-2-oxopentanoate powder.

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended if dust is visible, as the powder is a respiratory irritant [2].

  • Containment: Do not wet the powder initially (it will become sticky/slimy due to the hydrate form).

  • Cleanup:

    • Sweep up gently using a dustpan and brush.

    • Place waste into a plastic bag or wide-mouth jar.[1][2]

    • Wipe the area with a damp paper towel to remove the final residue.

  • Disposal: Label the bag/jar as "Spill Debris - Calcium 3-methyl-2-oxopentanoate" and process as Protocol A .

Regulatory & Compliance Notes

  • RCRA (USA): This substance is not listed on the EPA P-list or U-list.[1][2] It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (D-codes) in its pure form [3].[1]

  • European Waste Catalogue (EWC):

    • Classify under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08) [4].

  • TSCA: Ensure the substance is used for R&D purposes if not on the active TSCA inventory for commercial use.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] Calcium 3-methyl-2-oxopentanoate Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]

  • European Commission. (2014).[2] Guidance on the classification of waste according to EWC-Stat categories. Eurostat.[2] [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Calcium 3-methyl-2-oxopentanoate Hydrate

CAS No: 66872-75-1 Synonyms: Calcium -keto- -methylvalerate; -Ketoisoleucine Calcium Salt Chemical Class: -Keto Acid Salt (Amino Acid Analog)[1] Part 1: Executive Safety Analysis (The "Why") As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 66872-75-1 Synonyms: Calcium


-keto-

-methylvalerate;

-Ketoisoleucine Calcium Salt Chemical Class:

-Keto Acid Salt (Amino Acid Analog)[1]

Part 1: Executive Safety Analysis (The "Why")

As a Senior Application Scientist, I advise looking beyond the Safety Data Sheet (SDS) categories. While Calcium 3-methyl-2-oxopentanoate hydrate is often classified as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant , the operational risk stems from its physical chemistry:[1]

  • Alkaline Hydrolysis: Upon contact with moisture (sweat, mucous membranes), calcium salts of organic keto-acids hydrolyze, releasing calcium ions and the conjugate base.[1] This creates a localized alkaline environment (pH > 8.5), causing immediate irritation to the eyes and respiratory tract.

  • Hygroscopic Nature: The "hydrate" designation indicates this compound actively scavenges atmospheric moisture.[1] This causes the powder to clump, increasing the risk of sudden "dust bursts" when breaking up aggregates during weighing, which aerosolizes particles directly into the breathing zone.

  • Electrostatic Behavior: Like many organic salts, the dry powder is prone to static charging, making it "jump" from spatulas, contaminating bench surfaces and increasing dermal exposure risks.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on the Task Intensity .

PPE Selection Table
Protection ZoneStandard Bench Scale (< 10g)Bulk Handling / High Dust (> 10g)Technical Rationale
Respiratory N95 / FFP2 Mask P100 / P3 Half-Face Respirator N95 protects against nuisance dust.[1][2] P100 is required for bulk handling to prevent inhalation of alkaline particulates that trigger bronchospasm.[1]
Ocular Side-Shield Safety Glasses Chemical Splash Goggles Goggles are mandatory for bulk tasks to seal against fine dust entry; tears will solubilize the salt, causing corneal alkali burns.[1]
Dermal (Hand) Nitrile (0.11 mm) Double Nitrile or Extended Cuff Standard nitrile is sufficient.[1] Double gloving is recommended for bulk handling to prevent micro-abrasions from crystalline dust.[1]
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves or Apron Prevent dust accumulation on personal clothing which can track contaminants outside the lab.[1]

Part 3: Operational Protocols

A. Weighing & Transfer (Static Control)[1]
  • The Problem: Static electricity causes the powder to disperse unpredictably.[1]

  • The Solution:

    • Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1]

    • Use weighing paper rather than plastic boats if static is high; plastic generates more charge.

    • Damping: If the protocol permits, moisten the spatula slightly with the solvent before scooping to anchor the powder (only if immediate dissolution follows).

B. Solubilization Strategy
  • Solvent: Water or aqueous buffers.

  • Thermodynamics: Dissolution is generally endothermic or neutral, but always add solid to liquid to prevent the formation of a "gummy" clump at the bottom of the vessel that is difficult to resuspend.

  • pH Check: The resulting solution will be slightly basic. If your assay requires physiological pH (7.4), prepare to buffer immediately with dilute HCl or a HEPES buffer system.

C. Spill Cleanup (Dry vs. Wet)[1]
  • Dry Spill: Do NOT use a wet cloth initially.[1] The water will dissolve the salt, spreading a sticky, alkaline residue.

    • Step 1: Sweep gently with a brush and dustpan or use a HEPA vacuum.[1]

    • Step 2: Wipe the area with a dry paper towel to remove residual dust.[1]

    • Step 3: Final clean with 70% Ethanol or water to remove traces.

Part 4: Disposal & Waste Management[3]

Regulatory Status: While not a RCRA P-listed acute toxin, it is a chemical salt and must not be flushed down the drain in high concentrations due to BOD (Biological Oxygen Demand) and pH alteration risks.

Waste StreamCriteriaDisposal Method
Solid Waste Expired powder, contaminated wipes, weighing boats.[1]Incineration (High Heat). Label as "Non-RCRA Regulated Chemical Solid."
Liquid Waste Solutions > 1% concentration.[1]Aqueous Organic Waste. Ensure pH is neutral (6-9) before adding to the carboy to prevent reactions with other waste.[1]
Trace Rinse Glassware rinsing (< 0.1%).[1]Can typically be flushed via sanitary sewer with copious water (check local EHS regulations).

Part 5: Visualizations

Diagram 1: Safety Decision Logic

Caption: Decision tree for selecting PPE and Engineering controls based on handling quantity.

SafetyLogic Start Start: Handling Ca-Keto Analog QtyCheck Quantity Assessment Start->QtyCheck SmallScale < 10g (Bench Scale) QtyCheck->SmallScale Low Dust Risk LargeScale > 10g (Bulk/Stock) QtyCheck->LargeScale High Dust Risk Snorkel Engineering: Local Exhaust (Snorkel) SmallScale->Snorkel FumeHood Engineering: Fume Hood Required LargeScale->FumeHood PPE_High PPE: Goggles + P100 Resp + Double Gloves FumeHood->PPE_High PPE_Std PPE: Safety Glasses + N95 + Nitrile Snorkel->PPE_Std Proceed Proceed with Experiment PPE_Std->Proceed PPE_High->Proceed

Diagram 2: Handling Workflow

Caption: Step-by-step operational workflow to minimize contamination and exposure.

Workflow Prep 1. Prep: Anti-Static Gun & Weigh Paper Weigh 2. Weigh: Minimize Air Drafts Prep->Weigh Reduce Static Transfer 3. Transfer: Solid into Liquid Weigh->Transfer Avoid Dust Dissolve 4. Dissolve: Vortex/Stir (Check pH) Transfer->Dissolve Prevent Clumping Clean 5. Clean: Dry Wipe -> Wet Wipe Dissolve->Clean Complete

[1][4]

References

  • European Chemicals Agency (ECHA). Registration Dossier: Calcium 3-methyl-2-oxopentanoate. Accessed via ECHA Database. Link[1]

  • Cayman Chemical. Safety Data Sheet: 2-keto D-Gluconic Acid (calcium salt) (Used as surrogate for calcium keto-acid salt handling properties).[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 115087, 3-methyl-2-oxopentanoic acid calcium salt. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Link

Sources

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